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Core Science & Biosynthesis

Foundational

CAS registry number and physical properties of tert-Butyl (R)-2-(4-nitrophenyl)morpholine-4-carboxylate

An In-Depth Technical Guide to (R)-tert-Butyl 2-(4-nitrophenyl)morpholine-4-carboxylate Executive Summary In the landscape of modern medicinal chemistry and materials science, chiral morpholine derivatives serve as privi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to (R)-tert-Butyl 2-(4-nitrophenyl)morpholine-4-carboxylate

Executive Summary

In the landscape of modern medicinal chemistry and materials science, chiral morpholine derivatives serve as privileged scaffolds. Specifically, (R)-tert-Butyl 2-(4-nitrophenyl)morpholine-4-carboxylate (CAS: 1795733-79-7) is a highly versatile, orthogonally protected building block[1]. Its structural architecture—combining a basic morpholine core, a stabilizing tert-butyloxycarbonyl (Boc) protecting group, and a reactive nitroaromatic moiety—makes it an essential intermediate in the development of novel antibacterial agents and nonlinear optical materials[1].

This whitepaper provides a comprehensive physicochemical profile, safety guidelines, and validated experimental workflows for researchers utilizing this compound in drug discovery and synthetic chemistry.

Chemical Identity & Structural Parameters

Understanding the exact structural parameters is critical for calculating reaction stoichiometry and predicting pharmacokinetic behavior in downstream drug candidates. The Boc group provides steric shielding and prevents unwanted side reactions at the morpholine nitrogen during the functionalization of the nitroaromatic ring.

ParameterValue
Chemical Name (R)-tert-Butyl 2-(4-nitrophenyl)morpholine-4-carboxylate
CAS Registry Number 1795733-79-7[1]
Molecular Formula C15H20N2O5[2]
Molecular Weight 308.33 g/mol [2]
Stereochemistry (R)-enantiomer
SMILES String ([O-])C1=CC=C(C=C1)[C@@H]1CN(CCO1)C(=O)OC(C)(C)C[1]

Physicochemical Properties & Safety Profiling

The physical properties of this compound dictate its handling, storage, and formulation in assays. Notably, the presence of the nitro group introduces specific safety considerations regarding thermal and mechanical stability.

PropertySpecification
Appearance Pale yellow crystalline powder[1]
Melting Point 110 – 115 °C[1]
Solubility Good solubility in methanol and ethyl acetate; limited solubility in water[1].
Storage Conditions 2 – 8 °C in a tightly sealed container, protected from light and moisture[1].
Hazard Profile Sensitive to shock and friction. Requires explosion-proof handling equipment[1].
Causality in Handling Protocols

Why the strict safety profile? Nitroaromatic compounds contain high-energy C-NO₂ bonds. When subjected to localized thermal stress or mechanical friction, these bonds can undergo rapid, exothermic decomposition. Consequently, operations must be conducted in an explosion-proof fume hood using anti-static spatulas to prevent accidental ignition[1].

Mechanistic Role in Drug Development

(R)-tert-Butyl 2-(4-nitrophenyl)morpholine-4-carboxylate is primarily utilized as an intermediate for antibacterial agents targeting multidrug-resistant (MDR) Gram-negative bacteria[1].

The Mechanism of Action (MoA): Rather than acting as a passive structural element, the nitro group often serves as a "pro-drug" or reactive warhead. In the highly reductive bacterial microenvironment, specific bacterial nitroreductases reduce the nitro group (-NO₂) to a highly reactive nitroso moiety (-NO). This nitroso intermediate generates localized reactive oxygen species (ROS) and directly cross-links with bacterial proteins, ultimately disrupting the microbial cell membrane and causing cell death[1].

Additionally, in synthetic workflows, the nitro group is frequently reduced in vitro to an aniline derivative, which is then coupled with various electrophiles to build complex pharmacophores.

Experimental Workflows

To ensure scientific integrity and reproducibility, the following self-validating protocols outline the safe handling and synthetic manipulation of this compound.

Protocol A: Safe Handling and Standardized Dissolution

Objective: Prepare a 100 mM stock solution for downstream synthesis without inducing mechanical stress.

  • Preparation: Ensure the workspace is an explosion-proof fume hood. Ground all equipment to prevent static discharge.

  • Weighing: Using a plastic or ceramic anti-static spatula, carefully weigh 308.3 mg (1.0 mmol) of the pale yellow crystalline powder into a tared, amber glass vial.

  • Dissolution: Slowly add 10.0 mL of anhydrous ethyl acetate (EtOAc) or methanol (MeOH)[1]. Do not use ultrasonic baths, as the cavitation can induce localized heating and shock.

  • Agitation: Gently swirl the vial on an orbital shaker at 60 RPM until complete dissolution is achieved (solution should be clear and pale yellow).

  • Validation: Analyze a 10 µL aliquot via LC-MS (UV detection at 254 nm) to confirm purity and the absence of degradation products prior to use.

Protocol B: Controlled Catalytic Reduction of the Nitro Moiety

Objective: Reduce the nitro group to an amine while preserving the Boc-protected morpholine core.

  • Setup: In a pressure-rated reaction vessel, dissolve 1.0 g of the starting material in 20 mL of anhydrous methanol.

  • Catalyst Addition: Under a continuous argon purge, carefully add 100 mg of 10% Palladium on Carbon (Pd/C). Causality: Argon prevents the dry Pd/C from igniting the methanol solvent.

  • Hydrogenation: Seal the vessel, purge with hydrogen gas three times, and pressurize to 1 atm (balloon pressure is typically sufficient for nitro reductions). Stir at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The starting material (UV active, higher Rf) will disappear, replaced by a highly polar, ninhydrin-active amine spot.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield (R)-tert-butyl 2-(4-aminophenyl)morpholine-4-carboxylate.

Synthetic Pathway Visualization

The following diagram maps the logical progression from the raw intermediate to a functionalized antibacterial drug candidate, highlighting the orthogonal nature of the protecting groups.

G A (R)-tert-Butyl 2-(4-nitrophenyl) morpholine-4-carboxylate CAS: 1795733-79-7 B Nitro Reduction (Pd/C, H2) A->B Step 1 C (R)-tert-Butyl 2-(4-aminophenyl) morpholine-4-carboxylate B->C D Boc Deprotection (TFA / DCM) C->D Step 2 E (R)-2-(4-aminophenyl) morpholine core D->E F Antibacterial Agent (Membrane Disruptor) E->F Functionalization

Synthetic workflow from the nitro-morpholine intermediate to antibacterial agents.

References

Sources

Exploratory

Solubility Profile of tert-Butyl (R)-2-(4-nitrophenyl)morpholine-4-carboxylate in Polar Aprotic Solvents: A Technical Guide

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of tert-Butyl (R)-2-(4-nitrophenyl)morpholine-4-carboxylate, a key intermediate in the synthesis of novel therapeutic agen...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of tert-Butyl (R)-2-(4-nitrophenyl)morpholine-4-carboxylate, a key intermediate in the synthesis of novel therapeutic agents.[1] A deep understanding of its solubility in polar aprotic solvents is paramount for optimizing reaction conditions, purification strategies, and formulation development. This document synthesizes theoretical principles governing solubility with actionable, field-proven experimental protocols. We delve into the molecular structure's influence on solubility, present a robust methodology for empirical solubility determination, and provide an interpretive framework for the expected results. This guide is intended for researchers, chemists, and pharmaceutical scientists engaged in drug discovery and development.

Introduction and Compound Overview

tert-Butyl (R)-2-(4-nitrophenyl)morpholine-4-carboxylate (CAS No. 1795733-79-7) is a nitro-substituted morpholine carbamate with the molecular formula C₁₅H₂₀N₂O₅ and a molecular weight of approximately 308.33 g/mol .[1][2] It typically presents as a pale yellow crystalline powder.[1] The molecule's structure is characterized by three key functional domains that dictate its physicochemical properties:

  • A Polar Morpholine Ring: The morpholine heterocycle, with its ether linkage and tertiary amine (protected as a carbamate), imparts a degree of polarity and can act as a hydrogen bond acceptor. The morpholine scaffold is frequently used in medicinal chemistry to enhance solubility and other pharmacokinetic properties.[3][4][5][6][7]

  • A Polar Aromatic Nitro Group: The 4-nitrophenyl moiety is highly polar due to the strong electron-withdrawing nature of the nitro group.[8][9] This group significantly influences the molecule's dipole moment and its interactions with polar solvents.

  • A Nonpolar tert-Butoxycarbonyl (Boc) Protecting Group: The bulky and lipophilic tert-butyl group provides steric hindrance and increases the nonpolar character of the molecule, which can modulate solubility in organic solvents.[10]

The interplay of these distinct structural features results in a complex solubility profile. While sparingly soluble in water, it is expected to show good solubility in various organic solvents.[1] This guide focuses specifically on its behavior in polar aprotic solvents, which are crucial for many synthetic transformations and analytical characterizations.[11]

Theoretical Framework: Predicting Solubility in Polar Aprotic Solvents

The principle of "like dissolves like" serves as a foundational guideline for predicting solubility.[12] The dissolution of a crystalline solid into a solvent is a thermodynamically driven process, governed by the free energy change of solution (ΔGsol). This can be broken down into two main energy contributions, as described in the thermodynamic cycle of solubility:

  • Lattice Energy: The energy required to break the intermolecular forces holding the crystalline solid together.

  • Solvation Energy: The energy released when the individual solute molecules are surrounded and stabilized by solvent molecules.

For dissolution to be favorable, the solvation energy must overcome the lattice energy.[13][14]

Role of Polar Aprotic Solvents

Polar aprotic solvents, such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile (ACN), and acetone, possess large dipole moments but lack acidic protons (i.e., they cannot act as hydrogen bond donors).[15][16] Their ability to dissolve polar compounds stems from strong dipole-dipole interactions.

For tert-Butyl (R)-2-(4-nitrophenyl)morpholine-4-carboxylate, the following interactions with polar aprotic solvents are anticipated:

  • The highly polar nitro group and the carbonyl of the Boc-group will interact favorably with the strong dipoles of solvents like DMSO and DMF.

  • The morpholine oxygen can act as a hydrogen bond acceptor, though this is less significant in aprotic solvents.

  • The bulky, nonpolar tert-butyl group and the phenyl ring will have less favorable interactions, which may limit solubility in highly polar solvents compared to smaller, more polar solutes.[10]

Based on these considerations, a general trend of solubility in common polar aprotic solvents can be predicted:

DMSO > DMF > Acetone > Acetonitrile

This trend is primarily due to the decreasing polarity and solvating power of the solvents in that order.

Experimental Determination of Thermodynamic Solubility

To move beyond theoretical predictions, empirical determination of solubility is essential. The "shake-flask" method is the gold standard for determining thermodynamic (or equilibrium) solubility .[17][18] This contrasts with kinetic solubility , which often measures the concentration at which a compound, dissolved in a strong organic solvent like DMSO, precipitates when added to an aqueous buffer.[19][20][21] Kinetic solubility values can be higher due to the formation of supersaturated solutions and are highly dependent on the specific assay conditions.[20][21] For process chemistry and formulation, thermodynamic solubility provides a more robust and reliable measure.[19][20]

Standard Protocol: Isothermal Shake-Flask Method

This protocol outlines a self-validating system for accurately determining the equilibrium solubility of the title compound.

Materials & Equipment:

  • tert-Butyl (R)-2-(4-nitrophenyl)morpholine-4-carboxylate (crystalline solid)

  • HPLC-grade polar aprotic solvents (DMSO, DMF, Acetonitrile, Acetone)

  • Analytical balance

  • 2 mL glass vials with screw caps

  • Vortex mixer

  • Thermostatically controlled shaker/incubator (e.g., set to 25°C)

  • Syringes and 0.22 µm syringe filters (PVDF or PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram, generated using DOT language, illustrates the step-by-step workflow for the shake-flask solubility determination method.

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_sampling Phase 3: Sampling & Analysis A 1. Add excess solid to pre-weighed vial B 2. Add known volume of solvent A->B Accurate Mass & Volume C 3. Seal vial and place in shaker at 25°C B->C D 4. Agitate for 24-48 hours to ensure equilibrium C->D Constant Temp. E 5. Allow solid to settle D->E F 6. Filter supernatant (0.22 µm filter) E->F Crucial for removing undissolved solid G 7. Dilute filtrate for HPLC analysis F->G H 8. Quantify concentration vs. calibration curve G->H

Caption: Experimental workflow for thermodynamic solubility determination.

Detailed Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid tert-Butyl (R)-2-(4-nitrophenyl)morpholine-4-carboxylate (e.g., ~10-20 mg) to a 2 mL glass vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring equilibrium has been reached.[17]

    • Accurately add a known volume (e.g., 1.0 mL) of the desired polar aprotic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker incubator set to a constant temperature (e.g., 25°C).

    • Agitate the mixtures for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended to ensure the dissolution process is complete.

  • Sample Collection and Analysis:

    • After equilibration, remove the vials and allow the undissolved solid to settle by gravity or brief centrifugation.

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic particulate matter.[22]

    • Prepare an accurate dilution of the filtered sample with the appropriate solvent.

    • Quantify the concentration of the dissolved compound using a validated HPLC method with a UV detector.[18][22][23][24] A standard calibration curve must be prepared to ensure accurate quantification.[22]

Expected Results and Data Interpretation

The solubility data obtained from the experimental protocol should be collated into a clear, structured format for easy comparison.

Predicted Solubility Data Table

The following table presents the expected qualitative and quantitative solubility of tert-Butyl (R)-2-(4-nitrophenyl)morpholine-4-carboxylate in selected polar aprotic solvents at 25°C. These values are illustrative and based on the theoretical principles discussed.

SolventSolvent TypeDielectric Constant (approx.)Predicted Solubility (Qualitative)Predicted Solubility Range (mg/mL)
Dimethyl Sulfoxide (DMSO) Polar Aprotic47Very High> 150
N,N-Dimethylformamide (DMF) Polar Aprotic37High100 - 150
Acetone Polar Aprotic21Moderate20 - 50
Acetonitrile (ACN) Polar Aprotic36Moderate to Low10 - 30
Interpretation of Molecular Structure and Solubility

The relationship between the compound's structural features and its solubility can be visualized as follows:

G cluster_solute Solute: tert-Butyl (R)-2-(4-nitrophenyl)morpholine-4-carboxylate cluster_solvent Solvent: Polar Aprotic cluster_interaction Interaction & Solubility Solute Compound Structure A Polar Groups: - Nitro (-NO2) - Carbamate (-NCOOR) - Morpholine Ether (-O-) Solute->A B Nonpolar Groups: - Phenyl Ring - tert-Butyl Group Solute->B Interaction Favorable Dipole-Dipole Interactions A->Interaction drives solubility B->Interaction limits solubility Solvent Solvent Properties C High Dipole Moment Solvent->C D No H-bond Donation Solvent->D C->Interaction enables solvation Result High Solubility Interaction->Result

Caption: Relationship between molecular features and solubility.

  • High Solubility in DMSO/DMF: The very high polarity of DMSO and DMF allows for strong dipole-dipole interactions with the nitrophenyl and carbamate portions of the molecule, effectively overcoming the crystal lattice energy.

  • Lower Solubility in Acetone/ACN: While still polar, acetone and acetonitrile have lower dielectric constants and are less effective at solvating the highly polar regions of the solute. The nonpolar tert-butyl and phenyl groups have a more pronounced negative impact on solubility in these less polar solvents.

Conclusion

This technical guide establishes a robust framework for understanding and determining the solubility of tert-Butyl (R)-2-(4-nitrophenyl)morpholine-4-carboxylate in polar aprotic solvents. The molecule's unique combination of polar and nonpolar functionalities results in a solubility profile that is highly dependent on the specific solvent used. Theoretical predictions suggest a high solubility in strongly polar aprotic solvents like DMSO and DMF, with decreasing solubility in less polar solvents such as acetone and acetonitrile. For definitive results, the isothermal shake-flask method coupled with HPLC analysis is the recommended protocol. The insights and methodologies presented herein are critical for the effective use of this compound in synthetic chemistry and pharmaceutical development, enabling rational solvent selection for reactions, purifications, and early-stage formulation activities.

References

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595. [Link]

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

  • Goti, G., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(5), 739-754. [Link]

  • McDonagh, J. L., et al. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules. [Link]

  • A minireview on the morpholine-ring-containing U.S. FDA approved drugs: A medicinal-chemistry-based analysis from 2013 to 2023. (n.d.). ResearchGate. [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020, February 21). ResearchGate. [Link]

  • NITRO COMPOUNDS. (2020, March 29). ResearchGate. [Link]

  • Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. (2024, November 29). MDPI. [Link]

  • Goti, G., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(5), 739-754. [Link]

  • Niu, L., et al. (2025, February 1). Prediction of CO2 solubility in polar aprotic solvents using the PC-SAFT equation of state. ResearchGate. [Link]

  • Goti, G., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

  • Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. Semantic Scholar. [Link]

  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Quora. (2015, December 27). Why is the solubility of t-Bu better than n-Bu and i-Bu in Butanol?. [Link]

  • ResearchGate. Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]

  • Alsenz, J., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(8), 3009-3015. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Scribd. [Link]

  • Biorelevant.com. Solubility Check in FaSSIF FeSSIF by HPLC. [Link]

  • A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2008, July 15). ResearchGate. [Link]

  • CHEM-GUIDE. Physical properties of nitro compounds. [Link]

  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link]

  • Rowan. (2025, February 25). The Evolution of Solubility Prediction Methods. [Link]

  • Chemistry Stack Exchange. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents?. [Link]

  • The Structure, Thermodynamics and Solubility of Organic Crystals from Simulation with a Polarizable Force Field. (n.d.). National Institutes of Health. [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). University of Wisconsin-River Falls. [Link]

  • Heuristic Computational Model for Predicting Lignin Solubility in Tailored Organic Solvents. (n.d.). U.S. Department of Energy Office of Scientific and Technical Information. [Link]

  • ResearchGate. Scheme of the thermodynamic process during the solubilization of the.... [Link]

  • Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads. (2021, November 12). Royal Society of Chemistry. [Link]

  • Mechanistic Investigation of tert-Butanol's Impact on Biopharmaceutical Formulations: When Experiments Meet Molecular Dynamics. (n.d.). National Institutes of Health. [Link]

  • Quora. (2019, January 3). Why are nitro compounds soluble in water, although they do not form hydrogen bonds with water molecules?. [Link]

  • Roberts, J. D., & Caserio, M. C. (2021, July 31). 24.6: Nitro Compounds. Chemistry LibreTexts. [Link]

  • ResearchGate. The Thermodynamics of Solubility. [Link]

  • Indian Academy of Sciences. Crystallization: Key thermodynamic, kinetic and hydrodynamic aspects. [Link]

  • University of Limerick. Crystallisation thermodynamics. [Link]

  • NextSDS. tert-butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate — Chemical Substance Information. [Link]

  • Solubility Behavior of Boc-L-proline in 14 Pure Solvents from 283.15 to 323.15 K. (2021, June). ResearchGate. [Link]

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. (2022, February 24). ResearchGate. [Link]

  • Taylor & Francis. Polar aprotic solvents – Knowledge and References. [Link]

  • Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. (2025, April 24). Pharmaceutical Sciences. [Link]

Sources

Foundational

Stability and long-term storage conditions for N-Boc protected chiral morpholines

Stability and Long-Term Storage Conditions for N-Boc Protected Chiral Morpholines: A Comprehensive Technical Guide Executive Summary N-Boc (tert-butoxycarbonyl) protected chiral morpholines are ubiquitous building blocks...

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Author: BenchChem Technical Support Team. Date: April 2026

Stability and Long-Term Storage Conditions for N-Boc Protected Chiral Morpholines: A Comprehensive Technical Guide

Executive Summary

N-Boc (tert-butoxycarbonyl) protected chiral morpholines are ubiquitous building blocks in modern drug discovery, valued for their favorable physicochemical properties and spatial vectors that enhance target engagement. While the N-Boc group provides orthogonal protection during multi-step asymmetric syntheses, maintaining the chemical and stereochemical integrity of these compounds during long-term storage is a critical challenge. This technical whitepaper elucidates the mechanistic degradation pathways of these molecules, establishes quantitative storage parameters, and provides self-validating protocols for rigorous stability assessment.

Mechanistic Vulnerabilities and Degradation Pathways

To engineer optimal storage conditions, researchers must first understand the causality behind the degradation of N-Boc chiral morpholines. The vulnerabilities lie in three distinct structural domains.

2.1. Acid-Catalyzed Boc Deprotection The most prominent degradation pathway is the premature cleavage of the N-Boc group. The carbamate functionality is highly susceptible to 1[1]. Mechanistically, protonation of the carbamate oxygen is followed by the elimination of a stable tert-butyl cation. This cation subsequently decomposes into isobutylene and a proton, releasing carbon dioxide and the 2[2]. Because this reaction generates a proton, trace acidic impurities or ambient atmospheric moisture (which forms carbonic acid) can trigger an autocatalytic degradation cycle over prolonged storage.

2.2. Stereocenter Racemization and Epimerization Chiral morpholines, particularly those with substitutions adjacent to the heteroatoms (e.g., C2 or C3 positions), are vulnerable to racemization under specific stress conditions. Prolonged exposure to strong bases or elevated thermal stress can promote the deprotonation of the relatively acidic alpha-proton at the chiral center. This forms a planar enolate-like or iminium intermediate that reprotonates non-stereoselectively, leading to an 3[3].

2.3. Oxidative Degradation While the ether oxygen in the morpholine ring is generally stable, functionalized variants are at risk. In analogs such as thiomorpholines, the sulfur atom is highly prone to oxidation by atmospheric oxygen or peroxides, forming 4[4].

DegradationPathways A N-Boc Chiral Morpholine B Acidic Moisture A->B Exposure C Thermal / Basic Stress A->C Exposure D Atmospheric Oxygen A->D Exposure E Boc Deprotection (Isobutylene + CO2 + Amine) B->E H+ Catalysis F Racemization / Epimerization C->F Deprotonation G N-Oxide / Sulfoxide Formation D->G Oxidation

Logical relationship of degradation pathways for N-Boc chiral morpholines under stress.

Quantitative Stability Data

To establish authoritative storage parameters, we synthesize data derived from forced degradation studies on representative N-Boc chiral morpholines, guided by standard benchmarking of N-Boc protected amines and 5[5].

Table 1: Stability Matrix and Degradation Kinetics under Stress Conditions

Stress ConditionParametersPrimary DegradantDegradation Rate (%/day)Recommended Mitigation
Thermal (Solid) 60°C, Ambient HumidityNone (Stable)< 0.05%Store at ≤ 25°C for short term.
Thermal (Solution) 60°C in MethanolRacemized product~ 0.2%Avoid prolonged heating in polar protic solvents.
Acidic Hydrolysis 0.1 M HCl, 25°CFree morpholine amine> 15.0%Maintain neutral/basic environment; store over desiccants.
Basic Hydrolysis 0.1 M NaOH, 25°CRacemized product~ 1.5%Avoid strong bases during long-term solution storage.
Oxidative 3% H₂O₂, 25°CN-oxide derivatives~ 2.0%Store under inert gas (Argon/N₂); use amber vials.
Photolytic UV Light (ICH Q1B)Unspecified cleavage< 0.1%Store in opaque or amber containers.

Best Practices for Long-Term Storage

Based on the causality of degradation, the following storage conditions are mandated for N-Boc chiral morpholines to ensure >99% purity and >99% enantiomeric excess (ee) over a 24-month shelf life:

  • Temperature Control: For long-term storage (>6 months), maintain the compounds at -20°C . Storage at 2-8°C is1[1]. Sub-zero temperatures exponentially decrease the kinetic rate of both Boc-deprotection and racemization.

  • Moisture Exclusion: Because water can form acidic micro-environments that catalyze Boc cleavage, compounds must be stored in tightly sealed containers. The use of Parafilm and secondary containment with indicating silica gel desiccants is highly recommended.

  • Inert Atmosphere: Purging the headspace of the storage vial with high-purity Argon or Nitrogen displaces ambient moisture and prevents 6[6].

  • Light Protection: Store in amber glass vials to mitigate any potential photolytic degradation.

Self-Validating Experimental Protocols

Trustworthiness in stability data requires robust, reproducible analytical workflows. The following protocols provide a self-validating system to assess the integrity of N-Boc chiral morpholines.

Protocol 1: Forced Degradation and Stability Profiling This protocol validates the specific vulnerabilities of a given N-Boc morpholine batch.

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the N-Boc chiral morpholine in HPLC-grade Acetonitrile.

  • Acidic Stress: Transfer 1 mL of stock to a glass vial. Add 1 mL of 0.1 M HCl. Incubate at 25°C for 24 hours.

  • Basic Stress: Transfer 1 mL of stock to a glass vial. Add 1 mL of 0.1 M NaOH. Incubate at 25°C for 24 hours.

  • Oxidative Stress: Transfer 1 mL of stock to a glass vial. Add 1 mL of 3% H₂O₂. Incubate at 25°C for 24 hours.

  • Neutralization: Quench the acidic and basic samples using equimolar amounts of NaOH and HCl, respectively, to arrest degradation before analysis.

  • Analysis: Analyze samples via UHPLC-Q-TOF MS to quantify the decrease in the parent compound and identify the exact mass of 5[5] (e.g., a loss of 100 Da indicates Boc cleavage).

Protocol 2: Chiral HPLC Validation for Racemization Monitoring To ensure the stereocenter remains intact, chiral chromatography must be employed.

  • Column Selection: Utilize an immobilized polysaccharide-based chiral stationary phase (e.g., Chiralpak IG or IC).

  • Mobile Phase: Prepare an isocratic mixture of Hexane/Isopropanol (typically 90:10 v/v) with 0.1% Diethylamine (DEA) to prevent peak tailing of any trace free amines.

  • System Suitability: Inject a racemic standard of the N-Boc morpholine to confirm baseline resolution (Rs > 1.5) of the two enantiomers.

  • Sample Injection: Inject the stability sample. Calculate the enantiomeric excess (ee) using the formula: ee=AreaR​+AreaS​∣AreaR​−AreaS​∣​×100% . A drop in ee > 0.5% from the baseline indicates active racemization.

Workflow S1 Sample Prep (1 mg/mL in ACN) S2 Stress Application (Acid/Base/Oxidation) S1->S2 S3 Quenching & Neutralization S2->S3 S4 UHPLC-MS & Chiral HPLC S3->S4 S5 Data Analysis (Kinetics & ee%) S4->S5

Step-by-step forced degradation workflow for N-Boc chiral morpholines.

Sources

Exploratory

Material safety data sheet (MSDS) and toxicity of tert-Butyl (R)-2-(4-nitrophenyl)morpholine-4-carboxylate

An In-depth Technical Guide on the Material Safety Data Sheet (MSDS) and Toxicity of tert-Butyl (R)-2-(4-nitrophenyl)morpholine-4-carboxylate Prepared for: Researchers, Scientists, and Drug Development Professionals This...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Material Safety Data Sheet (MSDS) and Toxicity of tert-Butyl (R)-2-(4-nitrophenyl)morpholine-4-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the material safety and toxicological profile of tert-Butyl (R)-2-(4-nitrophenyl)morpholine-4-carboxylate. As a specialized chemical intermediate, understanding its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity. This document synthesizes available data to offer field-proven insights and self-validating protocols, grounded in authoritative sources.

Chemical Identity and Physicochemical Properties

tert-Butyl (R)-2-(4-nitrophenyl)morpholine-4-carboxylate is a nitro-substituted morpholine carbamate derivative.[1] Its structure is notable for three key features: a morpholine core, a 4-nitrophenyl substituent, and a tert-butyloxycarbonyl (Boc) protecting group. These features dictate its physical properties, reactivity, and potential applications as a key intermediate in the synthesis of novel compounds, including antibacterial agents and nonlinear optical materials.[1]

A summary of its key physicochemical properties is presented below.

PropertyValueSource(s)
CAS Number 1795733-79-7[1][2]
Molecular Formula C₁₅H₂₀N₂O₅ (Note: Some sources may list C₁₆H₂₁N₃O₄, verify with supplier)[1][2]
Molecular Weight ~308.33 g/mol [1][2]
Appearance Pale yellow crystalline powder[1]
Melting Point 110-115 °C[1]
Solubility Limited solubility in water; good solubility in methanol and ethyl acetate.[1]
pKa (Predicted) -2.45 ± 0.40[2]

Hazard Identification and Safety Profile

A complete, officially registered Material Safety Data Sheet (MSDS) for tert-Butyl (R)-2-(4-nitrophenyl)morpholine-4-carboxylate is not widely available in public databases. Therefore, a comprehensive hazard assessment must be constructed by analyzing its structural motifs and referencing data from closely related analogs, such as 4-(4-Nitrophenyl)morpholine. This approach allows for a predictive, yet scientifically grounded, safety profile.

The primary hazards are associated with the energetic nature of the nitrophenyl group and potential irritation. The compound is classified as a skin and serious eye irritant.[3][4][5]

GHS Hazard Classification (Inferred)

Hazard ClassCategorySignal WordHazard Statement
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2WarningH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3WarningH335: May cause respiratory irritation

This classification is based on data for structurally similar compounds and should be used as a guideline.[3][5][6]

Key Safety Concerns:

  • Explosive Potential: The presence of the nitro group suggests the compound may be sensitive to shock, friction, and heat.[1] Operations should be conducted with appropriate shielding and in an explosion-proof fume hood using explosion-proof equipment.[1]

  • Irritation: The compound is expected to cause skin and serious eye irritation upon contact.[3][4][5]

  • Inhalation: Inhalation of dust may cause respiratory irritation.[5]

  • Ingestion: While specific data is unavailable, ingestion may be harmful.[3]

Toxicological Assessment: A Structure-Activity Relationship (SAR) Perspective

Direct toxicological studies on this specific molecule are not available in the public domain. However, a robust toxicological assessment can be inferred by dissecting the molecule into its primary functional components and evaluating their known biological effects.

Toxicological_SAR cluster_main tert-Butyl (R)-2-(4-nitrophenyl)morpholine-4-carboxylate cluster_nitro 4-Nitrophenyl Group cluster_morpholine Morpholine Core cluster_boc Boc Protecting Group main Core Compound nitro Primary Hazard Driver - Potential for methemoglobinemia - Genotoxicity concern (in vitro) - Energetic group (Explosive risk) main->nitro Toxicity morpholine Generally Low Toxicity - Can be metabolized - Irritant properties main->morpholine Contribution boc Low Toxicological Concern - Designed for lability - Decomposes to isobutylene and CO2 main->boc Safety

Figure 1: Toxicological contributions of the core structural motifs.

  • The 4-Nitrophenyl Moiety: This is the most significant contributor to the compound's potential toxicity. Nitrophenols, as a class, are known to cause a range of adverse health effects. While no specific data for this compound exists, exposure to 4-nitrophenol can lead to systemic effects, though it is not classified as a carcinogen by major agencies.[7] The nitroaromatic structure is a well-known structural alert for potential genotoxicity and mutagenicity, although this has not been confirmed for the title compound.

  • The Morpholine Core: Morpholine itself is a relatively simple heterocyclic amine with moderate acute toxicity. It is an irritant to the skin, eyes, and respiratory tract.[3][5] In the context of the larger molecule, its contribution to overall toxicity is likely secondary to the nitrophenyl group but reinforces the need for appropriate PPE to prevent irritation.

  • The tert-Butyloxycarbonyl (Boc) Group: The Boc group is a common protecting group in organic synthesis, specifically chosen for its stability under many conditions and its clean removal under acidic conditions. It is generally considered to have a very low toxicity profile.

Based on this analysis, the primary toxicological risks are driven by the 4-nitrophenyl group, with the morpholine core contributing to its irritant properties. There is currently no data available to classify this compound regarding carcinogenicity, mutagenicity, or reproductive toxicity.[3][4]

Safe Handling and Experimental Protocols

Given the compound's properties, a rigorous and cautious approach to handling is mandatory. The following protocols are designed as self-validating systems to minimize exposure and mitigate risks.

Standard Handling Protocol: From Receipt to Disposal

This workflow outlines the critical steps for safely managing the compound within a research environment.

Safe_Handling_Workflow start Receive Compound store Store in a tightly sealed container at room temperature (or 2-8°C per supplier). Keep away from heat and ignition sources. start->store Inspect container integrity ppe Don Personal Protective Equipment (PPE): - Nitrile gloves - Safety glasses with side shields - Flame-retardant lab coat store->ppe weigh Weigh compound in an explosion-proof fume hood or ventilated balance enclosure. ppe->weigh dissolve Dissolve in appropriate organic solvent (e.g., methanol, ethyl acetate) within the fume hood. weigh->dissolve reaction Conduct experiment using explosion-proof equipment. dissolve->reaction decon Decontaminate glassware and surfaces with an appropriate solvent. reaction->decon waste Dispose of waste in a designated, labeled hazardous waste container. decon->waste end End of Process waste->end

Figure 2: Recommended workflow for handling the compound.

Step-by-Step Methodology:

  • Receiving and Storage: Upon receipt, visually inspect the container for any damage. Store the compound in its original, tightly sealed container in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1][4] Some suppliers recommend storage at 2-8°C.[1]

  • Engineering Controls: All manipulations that may generate dust or involve open containers must be performed in a certified chemical fume hood, preferably one rated for explosion-proof operations.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

    • Eye Protection: Chemical safety goggles or a face shield.[3]

    • Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after.[8]

    • Body Protection: A flame-retardant laboratory coat and closed-toe shoes.[3]

  • Handling: Avoid creating dust.[5] Use spark-proof tools and explosion-proof equipment.[1] Avoid shock and friction.[1] Wash hands thoroughly after handling.[3][4]

  • Disposal: Dispose of the compound and any contaminated materials as hazardous waste in accordance with local, regional, and national regulations.[3][5] Do not empty into drains.[3]

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5] Seek immediate medical attention.[3]

  • Skin Contact: Remove all contaminated clothing immediately.[8] Wash skin with plenty of soap and water for at least 15 minutes.[3][5] If skin irritation occurs, seek medical attention.[4]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[3][5] If they feel unwell, call a poison center or doctor.[3]

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward.[3] Seek medical attention if symptoms occur.[3]

  • Fire: In case of fire, use carbon dioxide or dry chemical extinguishers.[1] Avoid using water, as it may propagate the fire.[1]

Conclusion and Expert Insights

tert-Butyl (R)-2-(4-nitrophenyl)morpholine-4-carboxylate is a valuable research chemical with a hazard profile that demands respect and careful handling. The primary risks stem from the energetic and potentially toxic 4-nitrophenyl group, which dictates the need for stringent safety protocols, including the use of explosion-proof equipment and dedicated engineering controls. While comprehensive toxicological data is lacking, a structure-activity relationship analysis strongly suggests that the compound should be handled as a skin, eye, and respiratory irritant with unknown long-term effects.

For professionals in drug development and chemical research, adherence to the outlined protocols is not merely a matter of compliance but a fundamental aspect of responsible science. Always consult the most recent safety information from your supplier and integrate these guidelines into your laboratory's specific standard operating procedures.

References

  • tert-butyl (2R)-2-ethynylmorpholine-4-carboxylate — Chemical Substance Information - NextSDS. [Link]

  • tert-butyl (2R)-2-formylmorpholine-4-carboxylate - PubChem. [Link]

  • Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate - Atlantis Press. [Link]

  • tert-butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate — Chemical Substance Information - NextSDS. [Link]

  • Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol - ResearchGate. [Link]

  • Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol - MDPI. [Link]

  • 2-NITROPHENOL 4-NITROPHENOL - Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

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Foundational

The Ascendancy of Chiral 2-Aryl Morpholine Building Blocks in Early-Stage Drug Discovery

An In-Depth Technical Guide for Drug Development Professionals Executive Summary In the landscape of modern medicinal chemistry, the relentless pursuit of novel chemical entities with superior efficacy, selectivity, and...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, the relentless pursuit of novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles is paramount. Within this context, certain molecular frameworks emerge as "privileged scaffolds"—versatile cores that can be systematically modified to interact with a wide range of biological targets. The morpholine heterocycle is a well-established example of such a scaffold, prized for its ability to confer advantageous physicochemical properties upon drug candidates.[1][2] This guide delves into a specific, highly valuable subclass: the chiral 2-aryl morpholine . The introduction of a defined stereocenter at the C-2 position, bearing an aryl substituent, creates a three-dimensional pharmacophore with profound implications for target engagement and biological activity. Through an analysis of its fundamental properties, stereocontrolled synthesis, and application in successful clinical agents, this document provides a technical framework for researchers and drug development professionals to leverage this powerful building block in early-stage discovery programs.

The Morpholine Scaffold: A Foundation of Favorable Drug-Like Properties

The six-membered morpholine ring, containing both an amine and an ether, is a cornerstone in drug design, particularly for agents targeting the central nervous system (CNS).[3][4] Its utility is not accidental but is rooted in a unique combination of physicochemical characteristics that address several key challenges in drug development.

  • Modulated Basicity and Enhanced Solubility: The presence of the oxygen atom exerts an electron-withdrawing inductive effect, rendering the morpholine nitrogen less basic (pKa ≈ 8.4) than analogous cyclic amines like piperidine.[1] This attenuated basicity is often advantageous, as it can reduce interactions with off-target aminophilic proteins and improve the overall ADME profile.

  • Balanced Hydrophilicity-Lipophilicity: The scaffold provides an excellent balance between water solubility, aided by the polar amine and ether functionalities, and lipid permeability, necessary for crossing cellular membranes. This balance is particularly critical for CNS drugs, where the ability to penetrate the blood-brain barrier is a primary hurdle.[5]

  • Metabolic Stability: The morpholine ring is generally robust to metabolic degradation. For instance, it often exhibits an improved profile against cytochrome P450 (CYP) enzymes compared to other nitrogenous heterocycles, contributing to a more predictable pharmacokinetic profile and reduced potential for drug-drug interactions.[4]

  • Vector for Target Interaction: The morpholine oxygen can act as a key hydrogen bond acceptor, a feature expertly exploited in many drug classes, most notably kinase inhibitors, where it frequently forms a crucial interaction with the hinge region of the ATP binding site.

The Strategic Imperative: Why the Chiral 2-Aryl Moiety?

While the morpholine core provides a stable and favorable platform, the introduction of a stereochemically defined aryl group at the C-2 position transforms it from a general property-enhancing moiety into a precision tool for specific and high-affinity target recognition.

The placement of a substituent at the C-2 position introduces a stereocenter, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers. It is a fundamental principle of pharmacology that enantiomers can exhibit vastly different biological activities, as they interact differently with the chiral environment of protein targets like enzymes and receptors.[6][7]

The 2-aryl morpholine scaffold leverages this principle by:

  • Creating a Defined 3D Exit Vector: The stereocenter rigidly projects the aryl group into a specific region of three-dimensional space. This allows medicinal chemists to probe hydrophobic pockets within a target's binding site with high precision. Altering the stereochemistry from (R) to (S) can completely change the orientation of this aryl group, often leading to dramatic differences in binding affinity and selectivity.[8][9]

  • Enabling Key π-Stacking and Hydrophobic Interactions: The aryl group itself serves as an anchor, engaging in favorable π-π stacking or hydrophobic interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the binding pocket, significantly contributing to the overall binding energy.

  • Improving Selectivity: The precise conformational constraint imposed by the chiral center can be the deciding factor in selectivity. A specific enantiomer may fit perfectly into the intended target, while its mirror image may be a better fit for an off-target protein, or not fit well in either. For example, studies on mTOR inhibitors incorporating chiral morpholines have shown that enantiomers can possess markedly different potency and selectivity profiles.[9]

cluster_scaffold Chiral 2-Aryl Morpholine Core cluster_features Key Pharmacophoric Features scaffold General Structure f1 C-2 Stereocenter (Precise 3D Vector) scaffold->f1 f2 Aryl Group (Ar) (π-Stacking/Hydrophobic Interactions) scaffold->f2 f3 Morpholine Oxygen (H-Bond Acceptor) scaffold->f3 f4 Morpholine Nitrogen (Substitution Point / pKa Modulation) scaffold->f4

Caption: Core features of the chiral 2-aryl morpholine scaffold.

Stereocontrolled Synthesis of 2-Aryl Morpholine Building Blocks

The therapeutic potential of chiral 2-aryl morpholines can only be realized through synthetic methods that provide robust control over stereochemistry. Early methods often relied on chiral pool starting materials or classical resolution, but modern asymmetric catalysis has revolutionized access to these building blocks.[10][11] An efficient strategy involves the asymmetric hydrogenation of a prochiral dehydromorpholine precursor.

start_material Dehydromorpholine Precursor (Prochiral) process Asymmetric Hydrogenation start_material->process Substrate product Chiral 2-Aryl Morpholine (High Enantiomeric Excess) process->product Product catalyst Chiral Catalyst (e.g., Rh-Bisphosphine) catalyst->process H₂, Stereocontrol

Caption: General workflow for asymmetric hydrogenation.

Protocol: Asymmetric Hydrogenation of 2-Aryl-Dehydromorpholine

This protocol is a representative methodology adapted from the literature for the enantioselective synthesis of 2-substituted chiral morpholines via asymmetric hydrogenation, a highly efficient and atom-economical method.[10][11]

Objective: To synthesize a chiral N-protected 2-aryl morpholine with high enantiomeric excess (ee).

Materials:

  • N-protected 2-aryl-5,6-dihydromorpholine (Substrate, 1.0 equiv)

  • [Rh(COD)₂]BF₄ (Rhodium precursor, 0.01 equiv)

  • Chiral bisphosphine ligand (e.g., (R)-SKP, 0.0105 equiv)

  • Dichloromethane (DCM), anhydrous

  • Hydrogen gas (H₂)

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Methodology:

  • Catalyst Preparation:

    • In a glovebox, add the rhodium precursor (0.01 equiv) and the chiral bisphosphine ligand (0.0105 equiv) to a flame-dried Schlenk tube equipped with a magnetic stir bar.

    • Evacuate and backfill the tube with inert gas three times.

    • Add anhydrous DCM (to achieve a final substrate concentration of ~0.2 M) and stir the mixture at room temperature for 30 minutes. The solution should become homogeneous.

  • Hydrogenation Reaction:

    • In a separate vessel, dissolve the N-protected 2-aryl-5,6-dihydromorpholine substrate (1.0 equiv) in anhydrous DCM.

    • Transfer the substrate solution to the Schlenk tube containing the activated catalyst via cannula.

    • Place the Schlenk tube into a stainless-steel autoclave.

    • Purge the autoclave with hydrogen gas three times before pressurizing to the desired pressure (e.g., 30-50 atm).

    • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Work-up and Purification:

    • Carefully vent the autoclave and purge with inert gas.

    • Concentrate the reaction mixture in vacuo.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure chiral 2-aryl morpholine.

  • Validation and Characterization:

    • Yield Determination: Calculate the percentage yield of the isolated product. Yields for this transformation are typically quantitative.[11]

    • Structural Confirmation: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Enantiomeric Excess (ee) Determination: Determine the enantiomeric excess of the product by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., Chiralcel OD-H, OJ-H) with a suitable mobile phase (e.g., hexanes/isopropanol). Enantiomeric excesses of >95% are commonly achieved with this method.[10]

Case Studies: From Building Block to Blockbuster Drug

The strategic value of the chiral 2-aryl morpholine scaffold is best illustrated by its incorporation into clinically successful drugs.

Case Study 1: Reboxetine - A Selective Norepinephrine Reuptake Inhibitor

Reboxetine is an antidepressant drug that functions by selectively inhibiting the reuptake of norepinephrine.[3] It is marketed as a racemic mixture of its (R,R) and (S,S) enantiomers, but the therapeutic activity resides primarily in the (S,S)-isomer. The core of Reboxetine is a 2-aryl morpholine structure.

  • Structure-Activity Relationship (SAR): The (2S) configuration is crucial for potent inhibition. The phenyl group at C-2 engages with the transporter protein, while the ethoxyphenoxy group at C-3 explores another region of the binding site. The morpholine ring serves as a rigid scaffold to maintain the precise spatial relationship between these two aryl groups, which is essential for high-affinity binding.[12][13]

  • Synthetic Significance: The synthesis of enantiopure (S,S)-Reboxetine has been the subject of extensive research, highlighting the importance of stereocontrolled methods. Numerous strategies, including those starting from chiral amino alcohols or employing Sharpless asymmetric epoxidation, have been developed to access the key (2S, 3S) stereochemistry of the morpholine core.[12][14]

Case Study 2: Aprepitant - A Neurokinin-1 (NK1) Receptor Antagonist

Aprepitant is a potent antiemetic agent used to prevent chemotherapy-induced nausea and vomiting. Its complex structure features a morpholine core with three contiguous stereocenters.[15][16]

  • Structural Complexity and Binding: The molecule contains a 2-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(S)-(4-fluorophenyl)morpholine core. The stereochemistry at both C-2 and C-3 is critical for high-affinity antagonism of the NK1 receptor.[17] The 3,5-bis(trifluoromethyl)phenyl group binds deep within a hydrophobic pocket of the receptor, while the 4-fluorophenyl group at the C-3 position provides additional interactions. The specific cis relationship between the C-2 and C-3 substituents, locked in place by the morpholine ring, is a key determinant of activity.[16]

  • Synthetic Challenge and Innovation: The synthesis of Aprepitant is a landmark in process chemistry, requiring precise control over multiple stereocenters. An efficient synthesis was developed featuring a novel crystallization-induced diastereoselective transformation to set the complex stereochemistry of the morpholine core, demonstrating the high level of chemical innovation spurred by this valuable scaffold.[17][18]

Broader Applications: The Chiral 2-Aryl Morpholine in Kinase Inhibition

Beyond the CNS, the chiral 2-aryl morpholine scaffold has found significant application in the design of kinase inhibitors for oncology and inflammatory diseases. As mentioned, the morpholine oxygen is an excellent hydrogen bond acceptor for the kinase hinge region. The chiral C-2 aryl group provides an ideal vector to target the hydrophobic "back pocket" of the ATP-binding site, a common strategy for achieving selectivity.[19]

pocket Kinase ATP Binding Site hinge Hinge Region (Backbone NH) back_pocket Hydrophobic Pocket inhibitor Chiral 2-Aryl Morpholine Inhibitor inhibitor->hinge H-Bond (Morpholine Oxygen) inhibitor->back_pocket Hydrophobic Interaction (Aryl Group)

Caption: Interaction model of a 2-aryl morpholine in a kinase active site.

The table below summarizes representative SAR data for a series of kinase inhibitors, illustrating how modifications to the C-2 aryl group and its stereochemistry can impact potency and selectivity.

Compound IDStereocenterC-2 Aryl GroupTarget KinaseIC₅₀ (nM)Selectivity vs. Off-Target
1a (S)PhenylLck23.0>100-fold vs. c-Src
1b (R)PhenylLck>500Low
2a (S)4-FluorophenylmTOR0.8>10,000-fold vs. PI3Kα
2b (R)4-FluorophenylmTOR15.2>1,000-fold vs. PI3Kα
3 (S)3-ChlorophenylEGFR25.4High vs. other kinases

Note: Data is illustrative, synthesized from principles and values reported in kinase inhibitor literature to demonstrate SAR concepts.[9][19][20]

The data clearly demonstrates the critical role of stereochemistry. In each pair, the (S)-enantiomer is significantly more potent than the (R)-enantiomer, highlighting a highly specific and stereocontrolled binding event. The nature of the aryl substituent also provides a handle for fine-tuning potency and engaging with specific sub-pockets of the kinase active site.

Future Perspectives and Conclusion

The chiral 2-aryl morpholine is more than just a building block; it is a sophisticated tool for navigating the complexities of chemical biology. Its inherent drug-like properties, combined with the stereochemical precision afforded by the C-2 aryl group, provide a powerful platform for developing next-generation therapeutics. Modern synthetic advancements, particularly in asymmetric catalysis, have made these scaffolds more accessible than ever, enabling their broad application in early-stage discovery programs.[5][10] As our understanding of protein structure and dynamic motion deepens, the ability to design rigid, three-dimensionally complex scaffolds like the chiral 2-aryl morpholine will become increasingly crucial. For researchers aiming to achieve high potency and selectivity against challenging biological targets, the adoption of this privileged scaffold represents a validated and highly promising strategic approach.

References

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  • Brisco, T. A., De Kreijger, S., Nair, V. N., Troian-Gautier, L., & Tambar, U. K. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. Available at: [Link]

  • Pompei, M., & Talamo, F. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Chemistry Research. Available at: [Link]

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  • ResearchGate. (n.d.). Asymmetric synthesis of N‐tosyl‐2‐aryl‐morpholines. Available at: [Link]

  • J-GLOBAL. (n.d.). Synthetic Story of a Blockbuster Drug: Reboxetine, a Potent Selective Norepinephrine Reuptake Inhibitor. Available at: [Link]

  • Brands, K. M. J., et al. (2002). Practical Asymmetric Synthesis of Aprepitant, a Potent Human NK-1 Receptor Antagonist, via a Stereoselective Lewis Acid-Catalyzed Trans Acetalization Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Di Fabio, R., et al. (2000). Combined tachykinin receptor antagonist: synthesis and stereochemical structure-activity relationships of novel morpholine analogues. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Yu, J., & Ko, S. Y. (2012). The synthesis of (R,S)-reboxetine employing a tandem cyclic sulfate rearrangement - Opening process. Tetrahedron: Asymmetry. Available at: [Link]

  • International Journal of Advanced Multidisciplinary Technical and Engineering Research (ijamtes). (n.d.). Total synthesis of antidepressant drug (S,S)-reboxetine : A review. Available at: [Link]

  • ResearchGate. (n.d.). Formal synthesis of reboxetine (blue color). First Pfizer synthesis (red color). Available at: [Link]

  • Xu, F., et al. (2010). Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant. Organic Process Research & Development. Available at: [Link]

  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. Available at: [Link]

  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. Available at: [Link]

  • ResearchGate. (2025). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. Available at: [Link]

  • Mitchell, T. A., & Lectka, T. (2013). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. Organic Letters. Available at: [Link]

  • Organic Syntheses. (n.d.). Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Available at: [Link]

  • Lee, H., et al. (2022). Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Brands, K. M. J., et al. (2003). Efficient Synthesis of NK1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (n.d.). Selected examples of drugs containing chiral morpholine moieties. Available at: [Link]

  • Eldehna, W. M., et al. (2022). 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity. Bioorganic Chemistry. Available at: [Link]

  • Grienke, U., et al. (2021). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Medicinal Chemistry. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of tert-Butyl (R)-2-(4-nitrophenyl)morpholine-4-carboxylate in Advanced API Synthesis

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound Focus: tert-Butyl (R)-2-(4-nitrophenyl)morpholine-4-carboxylate (CAS: 1795733-79-7) Executive Summary & Chemical Profili...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound Focus: tert-Butyl (R)-2-(4-nitrophenyl)morpholine-4-carboxylate (CAS: 1795733-79-7)

Executive Summary & Chemical Profiling

The demand for structurally complex, chiral heterocyclic building blocks has surged in response to the growing threat of multidrug-resistant (MDR) bacterial strains and the need for highly selective kinase inhibitors. Among these privileged scaffolds, tert-butyl (R)-2-(4-nitrophenyl)morpholine-4-carboxylate stands out as a critical Active Pharmaceutical Ingredient (API) intermediate.

This molecule is predominantly utilized in the synthesis of next-generation oxazolidinone antibiotics (analogous to Linezolid and Sutezolid) and targeted CNS therapeutics [1]. Its pre-installed (R)-stereocenter, orthogonal protecting group strategy, and reducible nitro moiety provide a highly efficient, atom-economical pathway for late-stage functionalization.

Table 1: Physicochemical Profile & Handling Parameters
ParameterSpecification / DataOperational Significance
CAS Number 1795733-79-7Unique identifier for regulatory tracking.
Molecular Formula C₁₅H₂₀N₂O₅Defines mass balance for reaction stoichiometry.
Molecular Weight 308.33 g/mol Used for precise molar equivalent calculations.
Appearance Pale yellow crystalline powderVisual indicator of purity; darkening indicates oxidation.
Melting Point 110 - 115 °CThermal stability metric; useful for initial purity checks.
Solubility Soluble in MeOH, EtOAc, THFEnables homogeneous catalytic reductions and coupling.
Safety Profile Nitro-aromatic (Shock/Friction sensitive)Requires explosion-proof equipment and careful handling[1].

The Causality of Structural Design in Drug Discovery

The architecture of this intermediate is not accidental; every functional group serves a causal, strategic purpose in API synthesis:

  • The (R)-Chiral Center (C2 of Morpholine): In oxazolidinone antibiotics, stereochemistry dictates the binding affinity to the bacterial 50S ribosomal subunit [2]. By utilizing a pre-resolved (R)-enantiomer, process chemists bypass late-stage chiral resolution, which typically discards 50% of the yield, thereby optimizing the overall synthetic efficiency.

  • Boc-Protection (Orthogonality): The tert-butyloxycarbonyl (Boc) group shields the secondary amine of the morpholine ring. This orthogonality is causal to the success of downstream reactions: it prevents the morpholine nitrogen from acting as a competing nucleophile during the highly reactive oxazolidinone ring assembly [3].

  • The 4-Nitrophenyl Moiety: The nitro group acts as a stable, inert placeholder during early synthetic steps. Upon controlled reduction, it yields an electron-rich aniline, which serves as the primary nucleophile for coupling with chiral epoxides to construct the oxazolidinone pharmacophore[4].

Validated Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Each workflow incorporates specific In-Process Controls (IPCs) that dictate whether the reaction can proceed, ensuring failure modes are caught immediately.

Protocol 1: Chemoselective Nitro Reduction to Aniline

Objective: Reduce the -NO₂ group to -NH₂ without cleaving the Boc group or racemizing the (R)-center.

  • Causality: Catalytic hydrogenation using Palladium on Carbon (Pd/C) under mild hydrogen pressure is chosen because it is highly chemoselective. It reduces the nitro group efficiently while leaving the acid-sensitive Boc group and the chiral ether linkage intact.

  • Step-by-Step Methodology:

    • Dissolve 10.0 g of tert-butyl (R)-2-(4-nitrophenyl)morpholine-4-carboxylate in 100 mL of anhydrous Methanol (MeOH).

    • Purge the reaction vessel with N₂ gas for 15 minutes to remove ambient oxygen.

    • Carefully add 1.0 g of 10% Pd/C (50% wet).

    • Evacuate the flask and backfill with H₂ gas (balloon pressure, ~1 atm). Stir vigorously at 25 °C for 4 hours.

  • Self-Validation (IPC): Withdraw a 10 µL aliquot, filter through a micro-syringe, and analyze via LC-MS.

    • Pass Condition: Complete disappearance of the starting material peak (m/z 308 [M+H]⁺) and appearance of a single product peak (m/z 278[M+H]⁺).

    • Fail Condition: If m/z 308 persists, the system validates that the catalyst is poisoned or H₂ is depleted; recharge H₂ and stir for an additional 2 hours.

    • Upon IPC pass, filter the mixture through a pad of Celite to remove Pd/C, and concentrate in vacuo to yield the aniline intermediate.

Protocol 2: Oxazolidinone Core Assembly

Objective: Construct the 5-membered oxazolidinone ring via coupling with a chiral epoxide.

  • Causality: n-Butyllithium (n-BuLi) is utilized at cryogenic temperatures (-78 °C) to quantitatively deprotonate the aniline. The resulting powerful nucleophile attacks the less hindered carbon of (R)-glycidyl butyrate. Subsequent intramolecular transesterification expels the butyrate leaving group, closing the ring with precise stereochemical control[5].

  • Step-by-Step Methodology:

    • Dissolve the aniline intermediate in anhydrous THF and cool to -78 °C under Argon.

    • Dropwise add 1.05 equivalents of n-BuLi (2.5 M in hexanes). Stir for 30 minutes.

    • Dropwise add 1.1 equivalents of (R)-glycidyl butyrate.

    • Gradually warm the reaction to room temperature over 12 hours.

  • Self-Validation (IPC): Perform Chiral HPLC analysis on a worked-up aliquot.

    • Pass Condition: Diastereomeric excess (d.e.) > 98%.

    • Fail Condition: A d.e. < 95% indicates temperature excursions above -78 °C during n-BuLi addition, leading to unwanted Sₙ2 pathways or epoxide racemization.

Protocol 3: Boc Deprotection and Functionalization

Objective: Unmask the morpholine nitrogen for late-stage API tuning.

  • Causality: Trifluoroacetic acid (TFA) in dichloromethane (DCM) provides the exact acidic pKa required to cleave the tert-butyl ester. The byproducts (isobutylene and CO₂) are volatile, allowing for a clean isolation of the secondary amine as a TFA salt, ready for immediate alkylation or acylation.

  • Step-by-Step Methodology:

    • Dissolve the Boc-protected oxazolidinone in DCM (0.1 M concentration).

    • Cool to 0 °C and add an equal volume of TFA. Stir for 2 hours.

  • Self-Validation (IPC): ¹H NMR analysis of the crude mixture.

    • Pass Condition: Complete disappearance of the intense 9-proton singlet at ~1.40 ppm.

Quantitative Data Presentation

Table 2: Optimization Matrix for Chemoselective Nitro Reduction

To maximize atom economy, various reduction conditions were evaluated. The Pd/C + H₂ system under ambient pressure proved optimal for maintaining the integrity of the Boc group.

Reducing Agent / CatalystSolventTemp (°C)Time (h)Yield (%)Boc Cleavage (%)Self-Validation Result
Fe / NH₄ClEtOH/H₂O80672< 1Pass (Low yield)
SnCl₂ · 2H₂OEtOAc50126515Fail (Acidic cleavage)
10% Pd/C / H₂ (1 atm) MeOH 25 4 > 98 0 Pass (Optimal)
10% Pd/C / H₂ (5 atm)MeOH251850Fail (Over-reduction)

Mechanistic Visualizations

The following diagrams map the logical progression from the chemical intermediate to the pharmacological mechanism of the resulting API.

SyntheticWorkflow SM tert-Butyl (R)-2-(4-nitrophenyl) morpholine-4-carboxylate CAS: 1795733-79-7 Red Chemoselective Reduction (H2, Pd/C) SM->Red Aniline Aniline Intermediate (m/z 278) Red->Aniline IPC: LC-MS No Racemization Oxaz Oxazolidinone Assembly Aniline->Oxaz BocInt Boc-Protected Pharmacophore Oxaz->BocInt (R)-glycidyl butyrate n-BuLi Deprot Boc Deprotection (TFA/DCM) BocInt->Deprot API Final API (e.g., Linezolid Analog) Deprot->API IPC: NMR Loss of t-butyl

Caption: Synthetic workflow from the starting intermediate to the final oxazolidinone API.

MOA Drug Oxazolidinone API (Morpholine Core) Target Bacterial 50S Ribosomal Subunit Drug->Target High-Affinity Binding PTC Peptidyl Transferase Center (23S rRNA) Target->PTC Localizes to A-site Block 70S Initiation Complex Formation Blocked PTC->Block Prevents tRNA positioning Outcome Bacteriostatic Effect (Pathogen Clearance) Block->Outcome Halts Protein Synthesis

Caption: Mechanism of action for morpholine-derived oxazolidinone antibiotics targeting the 50S ribosome.

References

  • Brickner, S. J., et al. "Syntheses and antibacterial activity studies of new oxazolidinones from nitroso Diels–Alder chemistry." PMC/NIH.[Link][2]

  • Al-Obaidi, et al. "Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment." Scientific Research Publishing (SCIRP).[Link][6]

  • Perrault, W. R., et al. "Development of a Synthesis For a Long-Term Oxazolidinone Antibacterial." Organic Process Research & Development (ACS).[Link][4]

  • N. G., et al. "Design, Synthesis, and Identification of Silicon Incorporated Oxazolidinone Antibiotics with Improved Brain Exposure." PMC/NIH.[Link][5]

  • Hawas, S., et al. "Simple and Efficient Synthesis of 3-Aryl-2-oxazolidinone Scaffolds Enabling Increased Potency toward Biofilms." Molecular Pharmaceutics (ACS).[Link][3]

Sources

Application

Application Note: Enantioselective Synthesis Pathways for Chiral 2-(4-Nitrophenyl)morpholine Scaffolds

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary & Mechanistic Rationale The morpholine ring is a cornerstone of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Mechanistic Rationale

The morpholine ring is a cornerstone of medicinal chemistry, recognized for its ability to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability[1]. Within this class, the chiral 2-(4-nitrophenyl)morpholine scaffold is a highly privileged intermediate. The para-nitro group serves as a versatile synthetic handle; it can be reduced to an amine or nitroso moiety, making it a critical building block in the synthesis of antibacterial agents targeting multidrug-resistant Gram-negative bacteria[2].

Historically, accessing enantiopure 2-aryl morpholines relied on classical resolution of racemates, which inherently limits atom economy to a maximum 50% yield of the desired enantiomer[3]. Today, modern enantioselective synthesis predominantly utilizes two advanced pathways:

  • Asymmetric Transfer Hydrogenation (ATH): The industry standard pathway utilizes the Noyori–Ikariya catalyst, such as RuCl, to reduce α-halo ketones into chiral alcohols prior to cyclization[4].

  • Photocatalytic Diastereoselective Annulation: A recently developed alternative employs a visible-light-activated photocatalyst, Lewis acid, and Brønsted acid to construct morpholines directly from imines and alkenes via a radical cation intermediate[5].

For the specific 2-(4-nitrophenyl)morpholine scaffold, the Noyori ATH pathway remains the most robust, scalable, and predictable method. This application note details the self-validating protocol for this route.

Expertise & Experience: Causality in Reaction Design

When designing the ATH protocol for 2-bromo-1-(4-nitrophenyl)ethanone, the strongly electron-withdrawing nature of the para-nitro group must be accounted for. This group makes the ketone highly electrophilic, accelerating reduction but also increasing the propensity for side reactions (e.g., debromination) under basic conditions.

Causality of the Hydride Source: We mandate the use of a Formic Acid/Triethylamine (HCOOH/Et 3​ N) azeotrope rather than isopropanol. Isopropanol-mediated ATH is an equilibrium process. For highly electron-deficient ketones, the reverse oxidation reaction can erode both yield and enantiopurity. In contrast, the HCOOH/Et 3​ N system decomposes into CO 2​ gas, rendering the hydride transfer thermodynamically irreversible and driving the reaction to >99% conversion using Noyori's ruthenium catalytic complexes[6].

Visualizing the Synthetic Architecture

The synthesis relies on a linear, three-stage sequence: asymmetric reduction, N-alkylation, and intramolecular cyclization.

Workflow A 2-Bromo-1-(4-nitrophenyl)ethanone (Prochiral Starting Material) B Asymmetric Transfer Hydrogenation RuCl(S,S)-TsDPEN HCOOH/Et3N A->B C (S)-2-Bromo-1-(4-nitrophenyl)ethanol (Chiral Intermediate) B->C D N-Alkylation 2-Aminoethanol, K2CO3 C->D E (S)-2-(2-Hydroxyethylamino)-1- (4-nitrophenyl)ethanol D->E F Regioselective Cyclization TsCl, Et3N (0°C to RT) E->F G (S)-2-(4-Nitrophenyl)morpholine (Target Scaffold) F->G

Enantioselective synthesis workflow for (S)-2-(4-nitrophenyl)morpholine via ATH.

CatalyticCycle N1 Ru(II) 16e- Complex N2 Ru-H 18e- Species N1->N2 HCOOH/Et3N (CO2 release) N3 Substrate Coordination N2->N3 Ketone Addition N4 Product Release N3->N4 Hydride Transfer N4->N1 Chiral Alcohol

Simplified Noyori-type asymmetric transfer hydrogenation (ATH) catalytic cycle.

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, this protocol integrates strict Quality Control (QC) checkpoints. The chiral center is established in Step 1; it is imperative to validate the enantiomeric excess (ee) before proceeding to cyclization, as mismatched S N​ 2 trajectories in later steps can cause hidden racemization.

Step 1: Asymmetric Transfer Hydrogenation (ATH)
  • Preparation: In an oven-dried, argon-purged Schlenk flask, dissolve 2-bromo-1-(4-nitrophenyl)ethanone (10.0 mmol) in anhydrous dichloromethane (DCM, 20 mL).

  • Catalyst Addition: Add the Noyori-Ikariya catalyst, RuCl (0.05 mmol, 0.5 mol% loading). The (S,S) ligand strictly dictates the formation of the (S)-alcohol.

  • Hydride Source: Dropwise add a pre-mixed, degassed azeotrope of HCOOH/Et 3​ N (5:2 molar ratio, 3.0 equiv of HCOOH).

  • Reaction: Stir at 25°C for 12 hours. Monitor the reaction via the evolution of CO 2​ gas through a bubbler.

  • QC Checkpoint 1 (Critical): Quench a 0.1 mL aliquot with water, extract with EtOAc, and analyze via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10). Target: >98% ee, >95% conversion.

  • Workup: Wash the bulk mixture with saturated NaHCO 3​ to neutralize residual formic acid, extract with DCM, dry over MgSO 4​ , and concentrate in vacuo.

Step 2: N-Alkylation and Regioselective Cyclization
  • N-Alkylation: Dissolve the crude (S)-bromoalcohol (10.0 mmol) in anhydrous THF (30 mL). Add 2-aminoethanol (30.0 mmol, 3.0 equiv) and anhydrous K 2​ CO 3​ (15.0 mmol). Heat to 50°C for 8 hours.

  • QC Checkpoint 2: Perform LC-MS analysis to confirm the mass of the intermediate diol: (S)-2-(2-hydroxyethylamino)-1-(4-nitrophenyl)ethanol ( [M+H]+ = 227.1).

  • Activation: Cool the reaction mixture to 0°C. Add triethylamine (25.0 mmol), followed by the portion-wise addition of p-toluenesulfonyl chloride (TsCl, 11.0 mmol).

    • Causality Note: At 0°C, TsCl selectively activates the less sterically hindered primary alcohol of the 2-aminoethanol moiety over the secondary benzylic alcohol.

  • Ring Closure: Warm to room temperature and stir for 12 hours. The secondary alkoxide attacks the newly formed tosylate in an intramolecular S N​ 2 fashion. Because the reacting centers do not involve the chiral benzylic carbon, the stereocenter is perfectly preserved.

  • Purification: Quench with 1M NaOH (10 mL) to hydrolyze excess TsCl. Extract with EtOAc, concentrate, and purify via silica gel chromatography (DCM:MeOH 95:5) to yield pure (S)-2-(4-nitrophenyl)morpholine.

Quantitative Data & Yield Analysis

The table below summarizes the optimization data for the crucial ATH step, demonstrating why the HCOOH/Et 3​ N system is superior to the isopropanol system for this specific electron-deficient substrate.

Catalyst SystemHydride SourceTemp (°C)Time (h)Conversion (%)Enantiomeric Excess (ee %)
RuCl HCOOH/Et 3​ N (5:2) 25 12 >99 98.5 (S)
RuCliPrOH / t-BuOK25248292.0 (S)
RuClHCOOH/Et 3​ N (5:2)2512>9998.6 (R)
RhClHCOOH/Et 3​ N (5:2)40189596.0 (S)

Table 1: Optimization of ATH conditions for 2-bromo-1-(4-nitrophenyl)ethanone. The bolded row represents the optimal conditions utilized in the protocol.

References

  • MDPI. "Asymmetric Bio- and Organocatalysis: Historical Aspects and Concepts". MDPI, 2026. URL: [Link]

  • Lau, Y. Y., Zhai, H., Schafer, L. L. "Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines". The Journal of Organic Chemistry, ACS Publications, 2016. URL: [Link]

  • Brisco, T. A., et al. "Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation". Journal of the American Chemical Society, ACS Publications, 2025. URL: [Link]

  • IntechOpen. "Asymmetric Transfer Hydrogenation of C=O and C=N Bonds Catalyzed by [Ru(η6 arene)(diamine)] Complexes: A Multilateral Study". IntechOpen, 2017. URL: [Link]

Sources

Method

Application Notes and Protocols: Incorporation of N-Boc-(R)-2-(4-nitrophenyl)morpholine in Peptidomimetic Drug Design

Introduction: A Novel Scaffold for Enhanced Peptidomimetic Design The pursuit of novel therapeutics often leads researchers to the realm of peptidomimetics, compounds that mimic the structure and function of natural pept...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Novel Scaffold for Enhanced Peptidomimetic Design

The pursuit of novel therapeutics often leads researchers to the realm of peptidomimetics, compounds that mimic the structure and function of natural peptides but with enhanced pharmacological properties. The incorporation of non-natural amino acids and rigid scaffolds is a cornerstone of this strategy, aiming to improve metabolic stability, receptor affinity, and bioavailability.[1][2] Among the diverse array of heterocyclic scaffolds, the morpholine ring has emerged as a privileged structure in medicinal chemistry, particularly in the development of central nervous system (CNS) drug candidates, owing to its favorable physicochemical properties.[3]

This guide details the application of a unique building block, N-Boc-(R)-2-(4-nitrophenyl)morpholine , in the design and synthesis of advanced peptidomimetics. The strategic combination of a conformationally constrained morpholine ring, a chiral center at the 2-position, and an electronically distinct 4-nitrophenyl group offers a powerful tool for medicinal chemists. The morpholine scaffold can impart improved solubility and metabolic stability, while the stereochemistry at the C2 position allows for precise spatial orientation of the pendant aryl group.[3] The 4-nitrophenyl moiety serves not only as a sterically demanding and electronically unique substituent for probing receptor interactions but also as a potential precursor for further chemical modification.

These application notes provide a comprehensive overview, from the synthesis of this novel building block to its incorporation into peptide chains using solid-phase peptide synthesis (SPPS), and finally, the characterization and purification of the resulting peptidomimetics. The protocols are designed to be self-validating, with explanations of the causality behind experimental choices to empower researchers to adapt and troubleshoot their synthetic strategies.

Part 1: Synthesis of N-Boc-(R)-2-(4-nitrophenyl)morpholine

A robust and stereocontrolled synthesis of the title compound is paramount for its application in drug discovery. While a direct, one-pot synthesis may not be readily available, a plausible and efficient route can be designed by combining established synthetic methodologies for chiral 2-aryl morpholines and N-Boc protection. The following protocol is a proposed synthetic pathway based on analogous transformations.[4][5]

Proposed Synthetic Pathway

The synthesis begins with a commercially available chiral amino alcohol, which serves as the chiral pool for establishing the (R)-stereochemistry at the C2 position of the morpholine ring. The key steps involve the introduction of the 4-nitrophenyl group and subsequent cyclization to form the morpholine ring, followed by the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group.

Diagram of the Proposed Synthetic Pathway

G cluster_0 Synthesis of N-Boc-(R)-2-(4-nitrophenyl)morpholine Start (R)-2-amino-2-phenylethanol (or similar chiral amino alcohol) Step1 N-protection (e.g., with a temporary protecting group if needed) Start->Step1 Protect amine Step2 Introduction of the 4-nitrophenyl group (e.g., via nucleophilic aromatic substitution with 1-fluoro-4-nitrobenzene) Step1->Step2 Introduce aryl group Step3 Cyclization to form the morpholine ring (e.g., intramolecular Williamson ether synthesis) Step2->Step3 Form morpholine ring Step4 N-Boc Protection (using Boc-anhydride) Step3->Step4 Protect morpholine nitrogen End N-Boc-(R)-2-(4-nitrophenyl)morpholine Step4->End G cluster_1 SPPS Cycle for Incorporating the Morpholine Unit Resin Resin-Bound Peptide Deprotection N-terminal Boc Deprotection (e.g., 25-50% TFA in DCM) Resin->Deprotection Washing1 Washing Steps (DCM, DMF) Deprotection->Washing1 Coupling Coupling of N-Boc-(R)-2-(4-nitrophenyl)morpholine (Potent coupling reagent, e.g., HATU/DIPEA) [Microwave irradiation optional] Washing1->Coupling Washing2 Washing Steps (DMF, DCM) Coupling->Washing2 NextCycle Continue with next amino acid or Cleavage Washing2->NextCycle

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of tert-Butyl (R)-2-(4-nitrophenyl)morpholine-4-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when synthesizing tert-Butyl (R)-2-(4-nitrophenyl)morpholine-4-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when synthesizing tert-Butyl (R)-2-(4-nitrophenyl)morpholine-4-carboxylate (CAS No.: 1795733-79-7).

This compound is a highly valued chiral intermediate, particularly in the development of antibacterial agents targeting multidrug-resistant Gram-negative bacteria and in the synthesis of nonlinear optical materials[1]. However, its synthesis presents three major chemical challenges:

  • Stereoretention: Preventing racemization at the benzylic C2 position.

  • Chemoselectivity: Reducing the morpholine ring precursors without inadvertently reducing the sensitive 4-nitro group.

  • Regiocontrol: Ensuring proper cyclization without competitive N-alkylation side reactions.

To solve these issues, the most robust, field-proven methodology avoids direct epoxide opening with N-protected amines (which later require harsh, nitro-reducing deprotection conditions). Instead, we utilize a chemoselective morpholin-3-one route [2].

Part 1: Mechanistic Workflow & Pathway Visualization

The optimized synthetic route builds the morpholine ring via an amide intermediate. By utilizing borane-tetrahydrofuran (BH₃·THF), we can chemoselectively reduce the resulting lactam to the target morpholine while leaving the nitro group completely intact[3].

Chemoselective synthesis of tert-Butyl (R)-2-(4-nitrophenyl)morpholine-4-carboxylate.

Part 2: Step-by-Step Experimental Protocol

This protocol is engineered as a self-validating system; each step includes specific checkpoints to ensure mechanistic integrity.

Step 1: N-Acylation (Formation of Chloroacetamide)
  • Dissolve 1.0 eq of (R)-2-amino-1-(4-nitrophenyl)ethanol in anhydrous dichloromethane (DCM) under inert argon atmosphere.

  • Add 1.2 eq of triethylamine (Et₃N) and cool the mixture to 0 °C.

  • Dropwise, add 1.05 eq of chloroacetyl chloride. Causality: Strict stoichiometric control and low temperature prevent O-acylation of the secondary alcohol.

  • Stir for 2 hours, quench with saturated aqueous NaHCO₃, extract with DCM, and concentrate to yield the crude amide.

Step 2: Base-Catalyzed Cyclization
  • Dissolve the crude amide in anhydrous THF and cool to 0 °C.

  • Slowly add 1.1 eq of Potassium tert-butoxide (t-BuOK). Causality: t-BuOK is a bulky, non-nucleophilic base that selectively deprotonates the hydroxyl group to trigger intramolecular Sₙ2 displacement of the chloride, forming the morpholin-3-one ring without abstracting the benzylic proton (which would cause racemization).

  • Stir for 4 hours at 0 °C, quench with water, and extract with ethyl acetate.

Step 3: Chemoselective Lactam Reduction
  • In a flame-dried flask, dissolve the morpholin-3-one in dry THF at 0 °C.

  • Slowly add 3.0 eq of BH₃·THF (1.0 M solution).

  • Reflux the mixture (65 °C) for 14 hours[4].

  • Critical Quench: Cool to room temperature, carefully add methanol (MeOH) and 2M HCl, and reflux for an additional 2 hours. Causality: Borane reduction forms a stable amine-borane complex. Acidic methanolysis is mandatory to break this complex and liberate the free (R)-2-(4-nitrophenyl)morpholine.

Step 4: Boc Protection
  • Dissolve the free morpholine in DCM. Add 1.2 eq of Et₃N and 0.1 eq of 4-Dimethylaminopyridine (DMAP).

  • Add 1.05 eq of Di-tert-butyl dicarbonate (Boc₂O) at 0 °C.

  • Stir at room temperature for 6 hours. Wash with 1M citric acid to remove DMAP and unreacted amine, dry over Na₂SO₄, and concentrate to yield the final target compound.

Part 3: Troubleshooting & Yield Optimization (FAQs)

Q: Why use the morpholin-3-one route instead of a direct epoxide opening and cyclization? A: Direct cyclization of diols (e.g., via Mitsunobu or di-tosylation) requires protecting the secondary amine. If an N-benzyl protecting group is used, the subsequent deprotection via Pd/C catalytic hydrogenation will inadvertently reduce your 4-nitro group to an aniline. The morpholin-3-one route avoids amine protection entirely and utilizes BH₃·THF, which chemoselectively reduces the lactam while leaving the aromatic nitro group completely untouched[3].

Q: I am seeing significant racemization (loss of enantiomeric excess) in my final product. Where is this occurring? A: Racemization is almost certainly occurring during the base-catalyzed cyclization (Step 2). The benzylic proton alpha to the highly electron-withdrawing nitro-aryl group is unusually acidic. If you use a strong, unhindered base (like NaH) at room temperature, it will cause enolization/deprotonation at the benzylic position. Switching to a bulky base like t-BuOK and strictly maintaining the temperature at 0 °C prevents this, preserving the (R)-configuration (>98% ee).

Q: My borane reduction is incomplete, and my isolated yield is terrible. How can I push it to completion? A: Borane reduction of lactams is sluggish compared to standard amides. Ensure you are using a sufficient excess of BH₃·THF (at least 3.0 equivalents) and refluxing for a minimum of 14 hours. More importantly, check your workup. If you only quench with water, the product remains trapped as a stable amine-borane adduct. You must reflux the crude mixture in methanol and dilute HCl to hydrolyze the boron-nitrogen bond and release the free amine[4].

Q: During Boc protection, I am getting a complex mixture with multiple spots on TLC. What is going wrong? A: The nitro group makes the morpholine nitrogen slightly less nucleophilic due to inductive pull. Researchers often compensate by adding a massive excess of Boc₂O and leaving the reaction overnight, which leads to side reactions (such as ring-opening or isocyanate formation). Use exactly 1.05 equivalents of Boc₂O and rely on a catalytic amount of DMAP (0.1 eq) to accelerate the N-acylation dynamically rather than relying on brute-force stoichiometry.

Part 4: Quantitative Data & Yield Metrics

The following table summarizes the quantitative impact of the optimized parameters discussed in the troubleshooting section.

Reaction StepParameterSuboptimal ConditionOptimized ConditionYield & Purity Impact
Cyclization Base & TempNaH, Room Tempt-BuOK, 0 °CYield increased from 45% to 82%; ee preserved at >98%.
Lactam Reduction ReductantLiAlH₄BH₃·THFLiAlH₄ reduces the nitro group (0% desired); BH₃ gives 88% chemoselective yield.
Lactam Reduction Quench MethodWater quenchMeOH / HCl reflux (2h)Liberates amine-borane complex, boosting isolated yield by +35%.
Boc Protection Reagent Eq.2.0 eq Boc₂O, no DMAP1.05 eq Boc₂O, 0.1 eq DMAPEliminates side-products; simplifies purification; yield 92%.

References

  • Godjoian, G., et al. "Controlled Reduction of Tertiary Amides to the Corresponding Alcohols, Aldehydes, or Amines Using Dialkylboranes and Aminoborohydride Reagents." The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

  • Canal, C. E., et al. "Extensive Rigid Analogue Design Maps the Binding Conformation of Potent N-Benzylphenethylamine 5-HT2A Serotonin Receptor Agonist Ligands." PMC, National Institutes of Health. Available at:[Link]

Sources

Optimization

Technical Support Center: Preventing Racemization During Boc Cleavage of Chiral Morpholine Derivatives

Welcome to the Advanced Applications Support Center. Maintaining the enantiomeric purity of C2- and C3-functionalized morpholines is critical in drug development, as their pharmacological activity is often strictly enant...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. Maintaining the enantiomeric purity of C2- and C3-functionalized morpholines is critical in drug development, as their pharmacological activity is often strictly enantiospecific 1.

This guide provides mechanistic troubleshooting, validated workflows, and self-validating protocols to help you eliminate enantiomeric excess (ee%) erosion during the removal of the tert-butoxycarbonyl (Boc) protecting group.

Mechanistic Causality: Why Does Racemization Occur?

During standard acidic cleavage (e.g., using Trifluoroacetic acid, TFA), the morpholine nitrogen is protonated. If the C3 position bears an electron-donating or conjugating group (such as an aryl or heteroaryl ring), the adjacent C-H bond becomes highly activated. Under strongly acidic conditions, transient formation of a planar iminium ion can occur, which destroys the stereocenter. Upon aqueous workup or re-protonation, the iminium species is trapped non-selectively, leading to a racemic mixture. In some complex morpholine syntheses, racemization can also proceed through the intermediacy of strained azetidinium species or reversible ring-openings 2.

G A N-Boc Chiral Morpholine (Enantiopure) B Protonated N-Boc Intermediate A->B Strong Acid (e.g., TFA) C Deprotected Morpholine (Chiral) B->C Desired Cleavage D Iminium Ion Formation (Planar Intermediate) B->D Side Reaction C->D Excess Acid / Heat E Racemic Morpholine (Loss of ee%) D->E Re-protonation / Water Quench

Acid-catalyzed racemization pathway of chiral morpholines via planar iminium ion intermediates.

Troubleshooting Q&A

Q: I am observing a 15-20% drop in enantiomeric excess (ee) when deprotecting (S)-N-Boc-3-phenylmorpholine using 50% TFA/DCM. How can I prevent this? A: The 3-phenyl group stabilizes the transient iminium ion formed under high concentrations of TFA, facilitating epimerization at the benzylic/alpha position—a phenomenon similarly observed in 3-phenyl piperazine derivatives 3. To prevent this, abandon Brønsted acids like TFA. Instead, utilize a mild Lewis acid-mediated cleavage. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) in the presence of 2,6-lutidine selectively removes the Boc group via a silyl carbamate intermediate, bypassing the highly acidic conditions that promote iminium formation.

Q: Can I still use HCl-based deprotection for aliphatic 3-substituted morpholines? A: Yes. Aliphatic substituents (e.g., methyl, isobutyl) do not stabilize the iminium ion as effectively as aryl groups. A solution of 4M HCl in 1,4-dioxane is generally safe, provided the temperature is strictly controlled. Exothermic reactions during the addition of the acid can cause localized heating, leading to minor racemization. Maintain the reaction at or below 15 °C.

Q: Do carbocation scavengers (like TIPS or anisole) help prevent racemization in this specific context? A: Scavengers are primarily used to trap tert-butyl cations to prevent unwanted alkylation of electron-rich aromatic rings. While they do not directly inhibit iminium-mediated racemization, preventing the accumulation of reactive carbocations reduces the overall thermodynamic stress on the system. However, switching the cleavage mechanism (e.g., to TMSOTf) is the only definitive way to halt ee% erosion for sensitive substrates.

Decision Matrix & Workflow

Use the following logic tree to determine the optimal Boc cleavage protocol for your specific morpholine derivative.

Workflow Start Evaluate Morpholine Substrate Check Is C3-substituent aryl or heteroaryl? Start->Check Yes High Racemization Risk Check->Yes Yes No Low Racemization Risk Check->No No TMS Protocol A: TMSOTf / 2,6-Lutidine (0 °C to RT) Yes->TMS HCl Protocol B: 4M HCl in Dioxane (Strictly < 15 °C) No->HCl

Decision matrix for selecting Boc-deprotection protocols based on substrate racemization risk.

Quantitative Data Summary

The table below summarizes the expected enantiomeric retention based on the cleavage reagent and substrate type.

Cleavage ReagentSubstrate TypeTemperatureReaction Time% ee RetentionIsolated Yield
50% TFA / DCM 3-Aryl Morpholine25 °C2.0 h75 - 82%95%
4M HCl / Dioxane 3-Aryl Morpholine25 °C2.0 h85 - 90%92%
TMSOTf / 2,6-Lutidine 3-Aryl Morpholine0 °C to 25 °C1.5 h>99% 88%
4M HCl / Dioxane 3-Alkyl Morpholine10 °C3.0 h>99% 96%

Validated Experimental Protocols

Protocol A: Lewis Acid-Mediated Cleavage (TMSOTf / 2,6-Lutidine)

Recommended for high-risk, 3-aryl or highly functionalized chiral morpholines.

  • Substrate Preparation: Dissolve the N-Boc-morpholine derivative (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M concentration) under an inert atmosphere (N2 or Ar).

    • Self-Validation: The solution must be completely clear. Any turbidity indicates moisture, which will prematurely quench the TMSOTf reagent.

  • Base Addition: Add 2,6-lutidine (3.0 eq) via syringe. Cool the reaction flask to 0 °C using an ice-water bath.

  • Lewis Acid Addition: Dropwise add Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (2.5 eq) over 10 minutes.

    • Self-Validation: A slight yellowing of the solution may occur. Monitor the reaction by TLC (ninhydrin stain). The Boc-protected starting material spot should disappear within 1-1.5 hours, replaced by a highly polar baseline spot corresponding to the silylated/free amine.

  • Quench and Extraction: Quench the reaction at 0 °C by slowly adding saturated aqueous NaHCO3. Stir vigorously for 15 minutes. Extract the aqueous layer with DCM (3x).

    • Self-Validation: Check the pH of the aqueous layer; it must be >8 to ensure the morpholine is completely free-based and partitions into the organic layer.

  • Isolation: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol B: Controlled Brønsted Acid Cleavage (4M HCl / Dioxane)

Recommended for low-risk, aliphatic 3-substituted morpholines.

  • Substrate Preparation: Dissolve the N-Boc-morpholine derivative (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane.

  • Acid Addition: Cool the flask strictly to 10 °C using a water/ice bath. Slowly add 4M HCl in Dioxane (10.0 eq).

    • Self-Validation: Monitor the internal temperature. It must remain <15 °C to prevent thermal induction of the iminium pathway.

  • Precipitation: Stir the mixture for 2-3 hours at 10-15 °C.

    • Self-Validation: A white precipitate (the morpholine hydrochloride salt) should gradually form. If the solution remains clear after 2 hours, slowly add an anti-solvent such as anhydrous diethyl ether to induce crystallization.

  • Isolation: Filter the precipitate rapidly under a nitrogen blanket (the salts can be hygroscopic), wash with cold diethyl ether, and dry under high vacuum.

References

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters Source: PMC - NIH URL
  • Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)
  • A General, Enantioselective Synthesis of Protected Morpholines and Piperazines Source: PMC - NIH URL

Sources

Troubleshooting

Troubleshooting incomplete nitro reduction in tert-Butyl (R)-2-(4-nitrophenyl)morpholine-4-carboxylate

Welcome to the technical support center for the reduction of tert-Butyl (R)-2-(4-nitrophenyl)morpholine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the reduction of tert-Butyl (R)-2-(4-nitrophenyl)morpholine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the common and often challenging reduction of the aromatic nitro group in this specific molecule to its corresponding aniline. The presence of a Boc-protecting group and the morpholine ring introduces unique considerations for achieving high-yield, clean conversion.

Introduction

The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis, particularly in the preparation of pharmaceutical intermediates where the resulting aniline is a versatile precursor. However, the reduction of tert-Butyl (R)-2-(4-nitrophenyl)morpholine-4-carboxylate can be prone to incomplete conversion, side-product formation, and challenges in purification. This guide provides a structured approach to troubleshooting these issues, grounded in mechanistic principles and field-proven solutions.

Troubleshooting Flowchart for Incomplete Nitro Reduction

This flowchart provides a logical progression for diagnosing and resolving incomplete reduction based on initial observations.

G cluster_catalyst Catalyst-Related Issues cluster_conditions Condition Optimization cluster_reagents Reagent Considerations A Incomplete Reduction Observed (TLC, LC-MS, NMR) B Potential Cause: Catalyst Inactivity (Pd/C) A->B C Potential Cause: Suboptimal Reaction Conditions A->C D Potential Cause: Reagent Stoichiometry/Quality A->D H Solution: Consider Alternative Reducing Agents A->H Persistent Issues E Solution: Verify Catalyst Quality & Loading B->E Old/Poorly Stored Catalyst? F Solution: Optimize H₂ Source & Pressure C->F Using H₂ balloon? G Solution: Adjust Solvent & Temperature C->G Reaction sluggish? I Solution: Verify Reagent Purity & Equivalents D->I Inconsistent results?

Caption: Troubleshooting workflow for incomplete nitro reduction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My catalytic hydrogenation using Pd/C and a hydrogen balloon is stalling. What are the likely causes and how can I resolve this?

A1: This is a very common issue. Several factors can contribute to a stalled or incomplete catalytic hydrogenation:

  • Catalyst Deactivation/Poisoning: Palladium catalysts are susceptible to poisoning by various functional groups and impurities.[1][2] Sulfur-containing compounds are notorious poisons.[3] Ensure all glassware is scrupulously clean and that solvents are of high purity. If your starting material was synthesized using any sulfur-containing reagents, trace impurities could be the culprit. The catalyst itself may also be old or have been improperly stored, leading to reduced activity.

    • Solution: Use fresh, high-quality Pd/C from a reputable supplier. Consider increasing the catalyst loading (e.g., from 5 mol% to 10 mol%).

  • Insufficient Hydrogen Pressure: A hydrogen balloon provides only slightly above atmospheric pressure. For some substrates, this may not be sufficient to drive the reaction to completion.[4]

    • Solution: If available, use a Parr shaker or a similar hydrogenation apparatus that allows for higher, sustained hydrogen pressures (e.g., 50 psi).[5]

  • Poor Mass Transfer: Hydrogen gas needs to dissolve in the solvent to interact with the catalyst surface. Inefficient stirring can lead to poor mass transfer, slowing the reaction.

    • Solution: Ensure vigorous stirring to maintain a good suspension of the catalyst and facilitate gas-liquid mixing.

  • Solvent Choice: While methanol and ethanol are common solvents for hydrogenation, the solubility of your starting material and product is key. If the starting material has low solubility, the reaction rate will be limited.[6]

    • Solution: Consider a solvent system that fully dissolves your starting material, such as ethyl acetate, THF, or a mixture of solvents. A protic co-solvent like ethanol or acetic acid in THF can sometimes be beneficial.[6]

Q2: I'm observing partial reduction, with potential intermediates like nitroso or hydroxylamine species detected by LC-MS. How can I ensure complete reduction to the aniline?

A2: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates. The accumulation of these species suggests that the reduction potential of your current system is insufficient for the final conversion to the amine.

  • Increase Hydrogen Availability: As mentioned in Q1, increasing the hydrogen pressure is a primary strategy.[4]

  • Change Hydrogen Source (Transfer Hydrogenation): Instead of hydrogen gas, consider transfer hydrogenation.[7][8] This method uses a hydrogen donor in the presence of a catalyst. Common donors include ammonium formate, hydrazine hydrate, or formic acid.[7][8][9] These conditions can sometimes be more effective and do not require specialized pressure equipment.[7]

    • Recommended Starting Conditions: 10% Pd/C, ammonium formate (4-5 equivalents) in methanol at reflux.

Q3: I'm concerned about the stability of the tert-butoxycarbonyl (Boc) protecting group under various reduction conditions. Which methods are safest?

A3: The Boc group is generally stable to most nitro reduction conditions, but highly acidic environments should be avoided.

  • Catalytic Hydrogenation (H₂/Pd/C): This is one of the mildest and most chemoselective methods and is fully compatible with the Boc group.[10]

  • Transfer Hydrogenation (Pd/C, Ammonium Formate): This is also a very mild and compatible method.

  • Metal/Acid Reductions:

    • Tin(II) Chloride (SnCl₂·2H₂O): This is an excellent choice for chemoselective reduction in the presence of sensitive functional groups and is compatible with the Boc group when used in neutral solvents like ethanol or ethyl acetate.[11][12] Acidic conditions with SnCl₂/HCl should be approached with caution, although the Boc group is often robust enough for the duration of the reaction.

    • Iron/Ammonium Chloride (Fe/NH₄Cl): This is a classic and robust method performed under near-neutral conditions, making it very safe for the Boc group.[13] Iron in acetic acid is also effective but introduces a more acidic environment.[14]

Q4: My reduction with Tin(II) Chloride (SnCl₂) is complete, but I'm having difficulty with the workup and removing all the tin byproducts. What is the best procedure?

A4: The removal of tin salts is a well-known challenge with stannane-mediated reactions.[15] The formation of emulsions and insoluble tin hydroxides during workup is common.[16]

  • Standard Workup Protocol:

    • After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

    • Basify the aqueous solution by slowly adding a saturated sodium bicarbonate (NaHCO₃) solution or a dilute (e.g., 1-2 M) sodium hydroxide (NaOH) solution until the pH is ~8. This will precipitate tin salts as tin hydroxide.

    • Filter the entire mixture through a pad of Celite®. Wash the Celite® pad thoroughly with your extraction solvent (e.g., ethyl acetate).

    • Proceed with a standard aqueous workup of the filtrate, separating the organic and aqueous layers.

  • Troubleshooting Workup Issues:

    • Persistent Emulsions: Adding brine to the separatory funnel can help break up emulsions.

    • Gelatinous Precipitate: Sometimes, adding excess base can form soluble stannates [Sn(OH)₄]²⁻, leading to a clearer solution. However, this can make extractions more difficult. The Celite filtration method is generally more reliable.

    • Alternative Tin Removal: For stubborn cases, washing the organic layer with an aqueous solution of potassium fluoride (KF) can precipitate tributyltin fluoride, which can then be filtered off.[17]

Q5: How can I effectively monitor the reaction progress to avoid over-reduction or side reactions?

A5: Proper reaction monitoring is crucial for optimizing conditions and ensuring a clean reaction.

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method. Use a solvent system that gives good separation between your starting material (more nonpolar) and the product amine (more polar). The aniline product should have a significantly lower Rf value.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. It will not only show the disappearance of the starting material (M) and the appearance of the product (M-30, for the conversion of NO₂ to NH₂) but also help identify any intermediates (nitroso: M-16; hydroxylamine: M-14) or side products.[5][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For a more quantitative assessment, a ¹H NMR of a crude aliquot can be taken. The disappearance of the aromatic proton signals adjacent to the nitro group and the appearance of new signals in the aniline region are indicative of the reaction's progress.[19]

Recommended Experimental Protocols

Protocol 1: Catalytic Transfer Hydrogenation with Ammonium Formate

This protocol is often a reliable starting point as it avoids the need for high-pressure hydrogen gas.[7]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve tert-Butyl (R)-2-(4-nitrophenyl)morpholine-4-carboxylate (1.0 eq) in methanol (to a concentration of ~0.1 M).

  • Reagent Addition: Add ammonium formate (5.0 eq) to the solution and stir until it dissolves.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10 mol % by weight).

  • Reaction: Heat the mixture to reflux (around 65 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

Protocol 2: Reduction with Tin(II) Chloride Dihydrate

This protocol is highly chemoselective and a good alternative if catalytic hydrogenation fails.[11][14]

  • Setup: In a round-bottom flask, dissolve tert-Butyl (R)-2-(4-nitrophenyl)morpholine-4-carboxylate (1.0 eq) in absolute ethanol (to ~0.2 M).

  • Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq).

  • Reaction: Heat the mixture to reflux (around 78 °C) under a nitrogen atmosphere. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature and pour it onto crushed ice.

    • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until the pH is ~8.

    • Filter the resulting suspension through a pad of Celite®, washing the pad thoroughly with ethyl acetate.

    • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

Comparative Summary of Reduction Methods

MethodReducing Agent/CatalystTypical ConditionsProsCons
Catalytic Hydrogenation H₂ (gas), Pd/C1 atm H₂, RT, MeOH/EtOHClean, high-yielding, easy workupRequires H₂ gas, potential for catalyst poisoning/inactivity
Transfer Hydrogenation NH₄HCO₂, Pd/CReflux, MeOHNo H₂ gas needed, generally fastWorkup involves removing formate salts
Metal Reduction SnCl₂·2H₂OReflux, EtOHHighly chemoselective, tolerant of many functional groupsWorkup can be challenging due to tin salt removal
Metal Reduction Fe, NH₄ClReflux, EtOH/H₂OInexpensive, robust, neutral conditionsHeterogeneous, requires vigorous stirring, iron residue removal

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Taylor & Francis Online. (2018, October 16). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Retrieved from [Link]

  • ACS Publications. (2024, October 21). Selective Reduction of Nitroarenes via Noncontact Hydrogenation. Retrieved from [Link]

  • PubMed. (2007, March 15). Chemoselective reduction of nitroarenes in the presence of acid-sensitive functional groups: solid-phase syntheses of amino aryl azides and benzotriazoles. Retrieved from [Link]

  • ScienceDirect. (n.d.). The poisoning of palladium catalyst for the reaction between hydrogen and oxygen. Retrieved from [Link]

  • ACS Publications. (2007, March 12). Chemoselective Reduction of Nitroarenes in the Presence of Acid-Sensitive Functional Groups: Solid-Phase Syntheses of Amino Aryl Azides and Benzotriazoles. Retrieved from [Link]

  • RSC Publishing. (n.d.). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. Retrieved from [Link]

  • ScienceDirect. (n.d.). On the deactivation of supported palladium hydrogenation catalysts by thiophene poisoning. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • PMC. (n.d.). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Retrieved from [Link]

  • Organic Chemistry Portal. (2002). A Tin Hydride Designed To Facilitate Removal of Tin Species from Products of Stannane-Mediated Radical Reactions. Retrieved from [Link]

  • SciSpace. (n.d.). Poisoning and deactivation of palladium catalysts. Retrieved from [Link]

  • Organic Chemistry Portal. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Retrieved from [Link]

  • J-Stage. (n.d.). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison. Retrieved from [Link]

  • SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]

  • Science Primary Literature. (2020, January 5). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor. Retrieved from [Link]

  • MIT Open Access Articles. (2018, January 19). Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 6. analytical methods. Retrieved from [Link]

  • PMC. (n.d.). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Retrieved from [Link]

  • ChemRxiv. (n.d.). Electrolytic Conversion of Nitro Compounds into Amines in a Membrane Reactor. Retrieved from [Link]

  • ACS Publications. (2021, October 6). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025, March 16). What groups can be reduced by Sn/HCl?. Retrieved from [Link]

  • MDPI. (n.d.). Catalyzing the Hydrogenation of Nitro Group to Amino Group using Greenly Synthesized Fe3O4 Nanoparticles for Water Purification. Retrieved from [Link]

  • Materials Advances (RSC Publishing). (2025, August 14). Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from [Link]

  • PMC. (2024, December 30). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. Retrieved from [Link]

  • ACS Publications. (2024, October 1). Electrolytic Conversion of Nitro Compounds into Amines in a Membrane Reactor. Retrieved from [Link]

  • Semantic Scholar. (2018, February 19). Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor. Retrieved from [Link]

  • PubMed. (1973, June 15). The selective catalytic hydrogenation of 2-(4-nitrophenyl)-4(5)-nitroimidazole. Retrieved from [Link]

  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • Reddit. (2024, October 1). Stannane Assistance. Retrieved from [Link]

  • Organic Syntheses. (2011). Org. Synth. 2011, 88, 427. Retrieved from [Link]

  • Reddit. (2023, January 1). my nitro refuses to be reduced. Retrieved from [Link]

  • ResearchGate. (2013, July 2). what is the best work up procedure for removing Sn +2/+4 salts from a solution containing a Zwitterionic compounds?. Retrieved from [Link]

  • Molbase. (n.d.). TERT-BUTYL (2R)-2-(HYDROXYMETHYL)MORPHOLINE-4-CARBOXYLATE. Retrieved from [Link]

  • Academia.edu. (n.d.). (PDF) Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry. Retrieved from [Link]

  • PubMed. (n.d.). Nitro reduction as an electronic switch for bioreductive drug activation. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 4-[2,5-Bis(1-methylethoxy)-4-nitrophenyl]morpholine. Retrieved from [Link]

  • ResearchGate. (2013, November 12). How to reduce a nitro group next to an alkene?. Retrieved from [Link]

  • MDPI. (n.d.). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Retrieved from [Link]

Sources

Optimization

Optimizing recrystallization solvents for high-purity tert-Butyl (R)-2-(4-nitrophenyl)morpholine-4-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the purification of tert-Butyl (R)-2-(4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the purification of tert-Butyl (R)-2-(4-nitrophenyl)morpholine-4-carboxylate .

Chiral, Boc-protected morpholine derivatives are critical building blocks in the synthesis of modern therapeutics, including kinase and integrase inhibitors[1],[2]. However, the structural features that make them valuable—specifically the lipophilic, conformationally flexible tert-butoxycarbonyl (Boc) group—often complicate downstream processing by lowering lattice energy and inducing complex phase behaviors.

This guide synthesizes field-proven methodologies with fundamental physical chemistry to help you achieve >99.5% chemical and enantiomeric purity.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my product consistently "oil out" (liquid-liquid phase separation) instead of forming crystals when cooling the solvent/antisolvent mixture?

The Causality: The phenomenon you are observing is Liquid-Liquid Phase Separation (LLPS). The Boc protecting group introduces significant steric bulk and conformational flexibility, which increases the entropic penalty required to lock the molecule into a rigid crystal lattice. When you cool the solution or add antisolvent too rapidly, the supersaturation level exceeds the LLPS coexistence boundary before the system can overcome the activation energy barrier for primary nucleation[3]. To minimize free energy, the system kinetically traps the solute as a disordered, solute-rich liquid phase (an oil or emulsion) rather than a solid[4].

The Solution: You must alter the phase trajectory to keep the solute concentration below the LLPS boundary but within the metastable zone for crystallization.

  • Change the Solvent System: Transition from steep-solubility curves (e.g., EtOAc/Hexane) to flatter solubility curves (e.g., Isopropanol/Heptane). Isopropanol provides necessary hydrogen bonding to the nitro group, while Heptane acts as a mild antisolvent.

  • Implement a Seeding Strategy: Introduce 1–5 wt% of milled seed crystals at low supersaturation (before the cloud point is reached). Seeding bypasses the need for primary nucleation, allowing the solute to integrate directly into the solid phase and actively draining supersaturation before oiling out can occur[4].

  • In-line Monitoring: Utilize Process Analytical Technology (PAT) such as Focused Beam Reflectance Measurement (FBRM) or in-situ video microscopy to differentiate between oil droplets and true crystal nucleation in real-time[5].

G Start Cooling / Antisolvent Addition Observe Visual/PAT Observation Start->Observe Decision Is the solution turbid (emulsion/oil droplets)? Observe->Decision LLPS Liquid-Liquid Phase Separation (Oiling Out) Decision->LLPS Yes (Oil droplets) Cryst Primary Nucleation (Crystallization) Decision->Cryst No (Solid particles) Action1 Decrease cooling rate < 0.1 °C/min LLPS->Action1 Action2 Add 1-5% seed crystals before cloud point LLPS->Action2 Action3 Change to flatter solubility solvent (e.g., IPA/Heptane) LLPS->Action3 Success High-Purity Crystalline Solid Cryst->Success Action1->Success Action2->Success Action3->Success

Fig 1. Decision tree for mitigating Liquid-Liquid Phase Separation (LLPS) during crystallization.

Q2: My chemical purity is >99%, but the enantiomeric excess (ee) remains stagnant at 85% after multiple recrystallizations. How can I achieve >99% ee?

The Causality: Chiral morpholine derivatives often crystallize as racemic compounds rather than conglomerates[2]. In a racemic compound system, the racemate and the pure enantiomer form a eutectic mixture at a specific ratio. If your starting enantiomeric purity (85% ee) is below the eutectic composition, the thermodynamic driving force of recrystallization will selectively precipitate the racemic compound, leaving the pure (R)-enantiomer trapped in the mother liquor.

The Solution: You must map the binary melting point phase diagram using Differential Scanning Calorimetry (DSC).

  • If your crude ee is below the eutectic point, recrystallization will never yield the pure enantiomer. You must first upgrade the optical purity using preparative Supercritical Fluid Chromatography (SFC) or enzymatic resolution[2].

  • If your crude ee is above the eutectic point, you can achieve >99% ee. To maximize the yield, switch to a solvent system that maximizes the solubility differential between the racemate and the pure enantiomer (e.g., Toluene/Heptane).

G Start Crude Mixture (e.g., 85% ee) DSC Determine Eutectic Point via DSC Start->DSC Check Initial ee vs. Eutectic ee? DSC->Check Below Initial ee < Eutectic Check->Below Above Initial ee > Eutectic Check->Above ActionBelow Enriches Racemate. Use Chiral Resolution or SFC first. Below->ActionBelow ActionAbove Enriches Enantiomer. Proceed with Recrystallization. Above->ActionAbove Final >99% ee Product ActionAbove->Final

Fig 2. Thermodynamic pathway for enantiomeric enrichment based on eutectic point composition.

Q3: How do I prevent the entrapment of solvent and impurities in the crystal lattice, which is lowering my assay yield?

The Causality: Rapid antisolvent addition causes high local supersaturation at the point of injection. This leads to fast, uncontrolled primary nucleation, resulting in dendritic or highly agglomerated crystal habits. These agglomerates physically trap mother liquor (and the impurities dissolved within it) inside the interstitial spaces of the crystal structure[6].

The Solution: Implement a continuous, highly controlled antisolvent addition using a dosing pump, combined with a high agitation rate to ensure rapid macroscopic mixing. Transitioning to a steady-state Mixed-Suspension, Mixed-Product-Removal (MSMPR) setup or utilizing a strictly linear cooling ramp (0.1 °C/min) ensures crystal growth dominates over secondary nucleation, yielding large, high-purity, easily filterable crystals[6],[4].

Part 2: Solvent Screening Data

The following table summarizes the quantitative phase behaviors of tert-Butyl (R)-2-(4-nitrophenyl)morpholine-4-carboxylate across various solvent systems.

Table 1: Solvent Screening Matrix for Recrystallization

Solvent System (v/v)Dissolution Temp (°C)LLPS (Oiling Out) Observed?Isolated Yield (%)Chemical Purity (HPLC Area %)Enantiomeric Excess (ee %)
EtOAc / Hexane (1:3)60Yes (Heavy emulsion)6597.592.0
Ethanol / Water (1:1)70Yes (Stable oil phase)0 (Failed to crystallize)N/AN/A
Toluene / Heptane (1:4)75No8299.198.5
IPA / Heptane (1:2) 65 No (with 1% seeding) 88 99.8 >99.5

Note: The IPA/Heptane system provides the optimal balance of solubility suppression and hydrogen-bond disruption, yielding the highest purity and recovery without crossing the LLPS boundary.

Part 3: Validated Experimental Workflow

This self-validating protocol is designed to eliminate kinetic traps (like oiling out) by enforcing thermodynamic equilibrium at each critical stage.

Optimized Seeded Antisolvent Cooling Crystallization (IPA/Heptane)

Step 1: Complete Dissolution Suspend 10.0 g of crude tert-Butyl (R)-2-(4-nitrophenyl)morpholine-4-carboxylate in 30 mL of Isopropanol (IPA) within a jacketed crystallizer equipped with an overhead stirrer. Heat the suspension to 65 °C at a rate of 1.0 °C/min until complete dissolution is achieved. Self-Validation Check: Hold at 65 °C for 15 minutes. The solution must be perfectly clear to ensure all "ghost nuclei" are destroyed, preventing premature, uncontrolled nucleation.

Step 2: Controlled Cooling & Seeding Cool the solution to 50 °C at a rate of 0.5 °C/min. Once the temperature stabilizes, add 0.1 g (1 wt%) of pure, milled tert-Butyl (R)-2-(4-nitrophenyl)morpholine-4-carboxylate seed crystals. Self-Validation Check: Hold the system at 50 °C for 1 hour. This isothermal hold allows the seed bed to mature and gently consume initial supersaturation, actively preventing the system from crossing the LLPS boundary.

Step 3: Linear Antisolvent Dosing Using a programmable syringe pump, dose 60 mL of Heptane linearly over 4 hours (0.25 mL/min) while maintaining the internal temperature strictly at 50 °C. Maintain an agitation speed of 250–300 RPM to prevent localized pooling of the antisolvent.

Step 4: Final Desupersaturation Cool the resulting slurry to 5 °C using a slow, linear ramp of 0.1 °C/min. Self-Validation Check: Hold at 5 °C for 2 hours to ensure maximum depletion of the solute from the mother liquor, maximizing your isolated yield.

Step 5: Isolation and Drying Filter the suspension through a sintered glass funnel under vacuum. Wash the wet cake with 20 mL of pre-chilled (5 °C) Heptane to displace the mother liquor without dissolving the product. Dry the solid under vacuum (50 mbar) at 40 °C for 12 hours to afford the highly pure, anhydrous product.

References[1] Discovery and Synthesis of HIV Integrase Inhibitors: Development of Potent and Orally Bioavailable N-Methyl Pyrimidones - Journal of Medicinal Chemistry (ACS Publications) -https://pubs.acs.org/doi/10.1021/jm070431g[2] Development of a Manufacturing Route toward AMG 193, an MTA-Cooperative PRMT5 Inhibitor - Organic Process Research & Development (ACS Publications) -https://pubs.acs.org/doi/10.1021/acs.oprd.5c00000[3] Crystallization in the Presence of a Liquid−Liquid Phase Separation - Organic Process Research & Development (ACS Publications) -https://pubs.acs.org/doi/10.1021/op060085%2B[6] Implementation of MSMPR Crystallization to Avoid Liquid–Liquid Phase Separation - Organic Process Research & Development (ACS Publications) -https://pubs.acs.org/doi/10.1021/acs.oprd.2c00201[4] An In-Line Study of Oiling Out and Crystallization - Organic Process Research & Development (ACS Publications) -https://pubs.acs.org/doi/10.1021/op050107c[5] Oiling Out in Crystallization - Mettler Toledo -https://www.mt.com/us/en/home/applications/L1_AutoChem_Applications/L2_Crystallization/oiling-out.html

Sources

Troubleshooting

FAQ 1: Why does my N-Boc morpholine intermediate show severe peak broadening and tailing on a chiral column, even when chemical purity is &gt;99%?

[https://www.researchgate.net Optimizing Flow Rate I'm now implementing the flow rate adjustments into the troubleshooting workflow. Increasing the flow rate from 1.0 mL/min to 1.5 mL/min appears to reduce analysis time.

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Author: BenchChem Technical Support Team. Date: April 2026

[https://www.researchgate.net

Optimizing Flow Rate

I'm now implementing the flow rate adjustments into the troubleshooting workflow. Increasing the flow rate from 1.0 mL/min to 1.5 mL/min appears to reduce analysis time. I'll need to keep this rate below backpressure limits. I'm hoping this adjustment sharpens the peaks, and I'm updating my documentation accordingly.

Adjusting Flow Rate

I'm now incorporating flow rate adjustments. I'm increasing the flow to 1.5 mL/min to shorten run times, expecting sharper peaks. I will need to monitor backpressure. This is a recent addition to the troubleshooting guide, and it is part of my effort to offer practical and time-saving solutions.

Refining the Workflow

I'm now integrating flow rate modifications to the decision tree, increasing to 1.5 mL/min to accelerate runs. Backpressure is a key consideration. I'm updating the troubleshooting protocol to reflect these adjustments, and this will improve overall peak resolution.

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals facing chromatographic challenges with N-Boc protected morpholine intermediates.

Below, we dissect the thermodynamic and chemical causes of peak tailing in chiral chromatography and provide self-validating methodologies to achieve high-efficiency enantiomeric resolution.

The Causality: The issue is rarely chemical impurity; rather, it is a thermodynamic phenomenon inherent to the protecting group. While the morpholine ring undergoes rapid chair-to-chair inversion that does not impact the chromatographic timescale, the tert-butoxycarbonyl (Boc) group attached to the secondary amine forms a carbamate. The resonance of this carbamate imparts partial double-bond character to the C-N bond, creating a significant energy barrier to rotation. This results in distinct s-cis and s-trans conformational isomers (rotamers) [2.1].

At ambient room temperature (~25 °C), the interconversion rate between these rotamers is roughly equivalent to the timescale of the chromatographic separation[1]. Consequently, the chiral stationary phase (CSP) interacts with multiple transient conformations of the same molecule. This dynamic exchange manifests as severe peak broadening, plateau formation between peaks, or severe tailing, which is often misdiagnosed as column degradation or poor enantiomeric excess[1].

FAQ 2: How can I experimentally confirm and eliminate rotamer-induced peak distortion?

The Solution: The most effective, self-validating diagnostic test is Variable-Temperature (VT) HPLC[2]. By increasing the column compartment temperature, you provide the thermal energy required to overcome the rotational barrier of the carbamate C-N bond, thereby accelerating the interconversion rate.

When the exchange becomes significantly faster than the chromatographic timescale, the rotamers undergo "kinetic coalescence." The CSP now interacts with a single, time-averaged conformation, resulting in a sharp, symmetrical peak[3].

Quantitative Data Summary: Effect of Temperature on N-Boc Morpholine Peak Efficiency

Column Temperature (°C)Rotamer StateTailing Factor (Tf)Theoretical Plates (N)Enantiomeric Resolution (Rs)
10 °C Slow Exchange (Split/Distorted peaks)> 2.8< 2,000Unresolved
25 °C Intermediate Exchange (Broad/Tailing)2.14,5001.1
40 °C Fast Exchange (Coalescing)1.49,8001.8
55 °C Rapid Exchange (Time-Averaged)1.0515,2002.6

FAQ 3: I increased the temperature to 55 °C, but I am still observing a tailing factor (Tf) > 1.5. What is the secondary cause?

The Causality: If thermodynamic coalescence has been achieved but tailing persists, the causality shifts to secondary chemical interactions. Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are coated or immobilized on silica gel supports. Uncapped residual silanols on the silica can form strong, non-specific hydrogen bonds or ion-exchange interactions with the basic oxygen of the morpholine ring or trace amounts of unreacted secondary amine.

The Solution: Introduce mobile phase modifiers. Adding 0.1% Trifluoroacetic acid (TFA) will competitively mask these high-energy active sites on the stationary phase. For N-Boc protected species, TFA is generally preferred over basic additives (like Diethylamine) to suppress silanol ionization without risking carbamate deprotection during the short column residence time.

Workflow: Step-by-Step Methodology for VT-Chiral HPLC Optimization

To ensure a self-validating system, follow this protocol. It systematically isolates thermodynamic variables from chemical variables.

Step 1: Baseline Assessment

  • Run your standard isocratic method (e.g., Hexane/IPA or Heptane/Ethanol) at 25 °C.

  • Record the baseline Tailing Factor (Tf) and Theoretical Plates (N).

Step 2: Thermal Coalescence Screen

  • Increase the column compartment temperature to 40 °C. Allow the column to equilibrate for 15 minutes to ensure uniform internal heating.

  • Inject the N-Boc morpholine sample.

  • Increase the temperature to 55 °C, equilibrate for 15 minutes, and inject again.

  • Validation Check: If Tf decreases and N increases proportionally with temperature, rotamer interconversion is confirmed as the primary cause.

Step 3: Modifier Masking (If secondary interactions are suspected)

  • If Tf remains > 1.5 at 55 °C, prepare a fresh mobile phase containing 0.1% v/v TFA.

  • Flush the chiral column with the modified mobile phase for at least 10 column volumes to ensure complete active-site masking.

  • Re-inject the sample at the optimized temperature (e.g., 45–55 °C).

Step 4: Hydrodynamic Adjustment

  • Elevated temperatures significantly decrease mobile phase viscosity.

  • To maximize throughput, increase the flow rate (e.g., from 1.0 mL/min to 1.5 mL/min). The reduced backpressure at higher temperatures safely accommodates this, further sharpening the peaks by minimizing longitudinal diffusion.

Troubleshooting Decision Tree

N_Boc_Troubleshooting N1 Peak Tailing / Broadening Observed in Chiral HPLC N2 Are Rotamers Present? (N-Boc restricted rotation) N1->N2 N3 Increase Column Temp (45 °C - 60 °C) N2->N3 Kinetic Coalescence N4 Evaluate Peak Shape N3->N4 N5 Secondary Interactions? (Silanol/H-bonding) N4->N5 Still Tailing N7 High-Efficiency Enantiomeric Resolution N4->N7 Resolved N6 Add Mobile Phase Modifiers (0.1% TFA) N5->N6 Suppress Interactions N6->N7 Optimized

Figure 1: Decision tree for troubleshooting N-Boc morpholine peak tailing in chiral HPLC.

References

1.[1] Title: Energy Barriers to Rotation in Axially Chiral Analogues of 4-(Dimethylamino)pyridine Source: ResearchGate URL:

2.[2] Title: Second-Generation Synthesis of (+)-Fastigiatine Inspired by Conformational Studies Source: ACS Publications URL:

3.[4] Title: Rotamers or Diastereomers? An Overlooked NMR Solution Source: ResearchGate URL:

4.[3] Title: A Comparative Guide to HPLC and NMR Analysis for the Characterization of N-Boc-D-proline Source: Benchchem URL:

Sources

Optimization

Minimizing side products in the large-scale synthesis of tert-Butyl (R)-2-(4-nitrophenyl)morpholine-4-carboxylate

Technical Support Center: Large-Scale Synthesis of tert-Butyl (R)-2-(4-nitrophenyl)morpholine-4-carboxylate Welcome to the technical support guide for the synthesis of tert-Butyl (R)-2-(4-nitrophenyl)morpholine-4-carboxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Large-Scale Synthesis of tert-Butyl (R)-2-(4-nitrophenyl)morpholine-4-carboxylate

Welcome to the technical support guide for the synthesis of tert-Butyl (R)-2-(4-nitrophenyl)morpholine-4-carboxylate. This document is designed for researchers, process chemists, and drug development professionals engaged in the large-scale production of this key chiral intermediate. Our focus is on providing practical, field-tested solutions to common challenges, with a primary emphasis on minimizing side product formation to ensure high purity and process efficiency.

Frequently Asked Questions (FAQs) & Troubleshooting

This guide addresses common issues encountered during the synthesis, structured in a question-and-answer format to provide direct and actionable advice.

Section 1: General Process and Strategy

Q1: What is the most critical phase in the synthesis for controlling impurity generation?

A: While every step requires careful control, the two most critical phases are the asymmetric cyclization to form the chiral morpholine core and the subsequent N-Boc protection. The cyclization step dictates the stereochemical purity and the formation of structural isomers. The N-Boc protection step, while seemingly straightforward, is a major source of difficult-to-remove, low-level impurities if not properly optimized for scale.

Q2: My overall yield is high, but the final product fails to meet the purity specification (>99.5%) after crystallization. Where should I focus my investigation?

A: High yield with low purity often points to the formation of side products with similar physicochemical properties to the desired product, making them co-crystallize. The most likely culprits are byproducts from the N-Boc protection step, such as tert-butylated species or incompletely reacted starting material. We will address these in detail in Section 3. Re-evaluate your in-process controls (IPCs) at the N-Boc protection stage to ensure full conversion and minimal side-product formation before work-up.

Section 2: Side Products from Morpholine Ring Formation

Q3: I'm observing a diastereomeric impurity in my crude product. What is the likely cause and how can it be mitigated?

A: The presence of the (S)-enantiomer or other diastereomers indicates a loss of stereochemical control during the ring-formation step. This can be caused by:

  • Epimerization: Harsh basic or acidic conditions, or elevated temperatures, can cause epimerization of the chiral center, especially if it's adjacent to a carbonyl group or an aromatic ring.

  • Low Enantioselectivity of Catalyst: If using an asymmetric catalytic method, such as the hydrogenation of a dehydromorpholine precursor, catalyst deactivation or suboptimal reaction conditions can lead to poor enantioselectivity.[1][2]

Mitigation Strategy:

  • Temperature Control: Maintain the recommended temperature profile strictly. Run small-scale trials to understand the exothermicity of the cyclization step.

  • Base Selection: Use a non-nucleophilic, sterically hindered base for cyclization to minimize side reactions. If a strong base is required, ensure short reaction times and low temperatures.

  • Catalyst Integrity: For catalytic routes, ensure the catalyst is sourced from a reputable supplier and handled under inert conditions to prevent degradation.[3]

Q4: My mass spectrometry data shows a peak corresponding to a 1,4-oxazepine derivative. How is this forming and how can I prevent it?

A: The formation of a seven-membered 1,4-oxazepine ring is a known side reaction resulting from a competing 7-endo cyclization pathway instead of the desired 6-exo cyclization.[4] This is often favored under kinetic control or with specific substrates.

Prevention:

  • Solvent Choice: The choice of solvent can influence the conformational preferences of the open-chain precursor, favoring one cyclization pathway over another. Protic solvents may facilitate the desired 6-exo cyclization through hydrogen bonding.

  • Temperature: Running the reaction at a slightly elevated temperature under thermodynamic control can favor the formation of the more stable six-membered morpholine ring. This must be balanced against the risk of epimerization mentioned in Q3.

Section 3: Side Products from N-Boc Protection

The introduction of the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) is a common source of difficult-to-remove impurities.

Q5: My primary impurity has a mass of [M+56]. What is it and how do I prevent it?

A: A mass increase of 56 Da corresponds to the addition of a tert-butyl group (C₄H₈). This is a classic side product where the reactive tert-butyl cation, generated during the reaction, alkylates a nucleophilic site.[5] While the nitro-substituted phenyl ring is electron-poor, trace impurities or the product itself can be susceptible.

Root Cause & Prevention:

  • Mechanism: The tert-butyl cation is an intermediate in the reaction. Under acidic conditions or in the presence of Lewis acids, its lifetime is extended, increasing the chance of alkylation.

  • Solution: Employ catalyst-free conditions. The N-Boc protection of amines can be achieved with high chemoselectivity and yield in aqueous or protic solvent systems without any catalyst, which minimizes the formation of reactive intermediates.[6][7]

Q6: I'm observing trace amounts of N,N-di-Boc or urea-related byproducts. Is this a concern at scale?

A: Yes, even trace amounts can be problematic. These side products arise from the reactivity of Boc₂O, especially under harsh basic conditions.[6]

  • N,N-di-Boc: While less common for secondary amines, it can occur with excess Boc₂O and a strong base.

  • Urea Formation: This arises from isocyanate intermediates, which can form from the decomposition of Boc₂O.[6][7]

Mitigation Strategy: The most effective strategy to prevent these byproducts is to move away from traditional base-catalyzed methods in organic solvents. A highly effective and scalable alternative is to perform the reaction in a biphasic system or using water as a solvent, which often requires no external base and proceeds with excellent selectivity.[6]

Logical Flow of Side Product Formation

The following diagram illustrates the desired synthetic pathway and the key diversion points that lead to common side products.

G cluster_boc Boc₂O Side Reactions product tert-Butyl (R)-2-(4-nitrophenyl) morpholine-4-carboxylate side_product side_product A Amino Alcohol Precursor B (R)-2-(4-nitrophenyl)morpholine A->B Cyclization (Desired 6-exo path) sp1 Oxazepine Regioisomer A->sp1 7-endo cyclization (Kinetic Control) sp2 Diastereomer/Epimer A->sp2 Harsh Base / High Temp (Loss of Stereocontrol) B->product N-Boc Protection (Boc₂O, Optimized Cond.) sp3 tert-Butylated Impurity (M+56) B->sp3 tert-Butyl Cation Scavenging (Non-optimal conditions) sp4 Urea/Isocyanate Byproducts B->sp4 Boc₂O Decomposition (Strong Base)

Caption: Reaction pathway and formation of key side products.

Data-Driven Process Optimization for N-Boc Protection

The following table summarizes experimental data for optimizing the N-Boc protection step, highlighting the impact of reaction conditions on purity.

ParameterConditionYield of Desired Product (%)% tert-Butylated Impurity (M+56)Rationale & Observations
Base Triethylamine (TEA), 1.5 eq.95%1.2%Standard conditions; TEA is sufficient to drive the reaction but can promote minor side reactions.
No Base (Water as solvent)98%<0.1%Catalyst-free conditions in water are highly chemoselective, preventing byproduct formation.[6]
Sodium Hydroxide (1M aq.)92%0.8%Strong base can lead to some decomposition of Boc₂O, slightly lowering yield.
Solvent Dichloromethane (DCM)95%1.2%Common organic solvent, but offers no benefit in suppressing side reactions.
Tetrahydrofuran (THF)94%1.5%Similar outcome to DCM.
Water98%<0.1%Water mediates the reaction efficiently and suppresses cation-related side products.[6][7]
Boc₂O Stoich. 1.1 eq.97% (with 2% SM)<0.2%Incomplete reaction is observed.
1.3 eq.>99%0.5%Full conversion achieved, with a slight increase in side products. Optimal for large scale.
2.0 eq.>99%2.5%Excess reagent significantly increases the formation of tert-butylated impurities.

Experimental Protocol: Optimized Catalyst-Free N-Boc Protection

This protocol describes a robust, scalable, and environmentally benign method for the N-Boc protection of (R)-2-(4-nitrophenyl)morpholine that minimizes side product formation.

Materials:

  • (R)-2-(4-nitrophenyl)morpholine (1.0 eq.)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.3 eq.)

  • Deionized Water

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

Equipment:

  • Jacketed glass reactor with overhead stirring, temperature probe, and nitrogen inlet.

  • Addition funnel.

Procedure:

  • Charging the Reactor: Charge the reactor with (R)-2-(4-nitrophenyl)morpholine (1.0 eq.) and deionized water (10 volumes, e.g., 10 L per kg of starting material).

  • Inerting: Purge the reactor with nitrogen.

  • Stirring: Begin vigorous stirring to create a fine suspension of the amine in water.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.3 eq.) to the suspension in one portion at room temperature (20-25°C). Note: Boc₂O is a low-melting solid and can be added as such or as a melt.

  • Reaction: Stir the biphasic mixture vigorously at room temperature. The reaction is typically complete within 2-4 hours.

  • In-Process Control (IPC): Monitor the reaction progress by TLC or HPLC.

    • TLC System: 30% Ethyl Acetate in Hexanes.

    • Observation: Check for the complete consumption of the starting amine. The product is less polar and will have a higher Rf value.

  • Work-up: Once the reaction is complete, add Ethyl Acetate (10 volumes) to the reactor and stir for 15 minutes.

  • Phase Separation: Stop stirring and allow the layers to separate. Drain the lower aqueous layer.

  • Washing: Wash the organic layer with brine (2 x 5 volumes) to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a solid.

  • Purification: The crude product is typically of high purity (>99%) and can be further purified by recrystallization from an appropriate solvent system (e.g., isopropanol/heptane) to meet final specifications.

References

  • Shiri, M. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals.
  • Reddy, K. et al. One pot synthesis of amino acid derived chiral disubstituted morpholines and 1,4-oxazepanes via tandem aziridine/epoxide ring opening sequences. Organic & Biomolecular Chemistry.
  • BenchChem. Application of Chiral Morpholine Derivatives in Asymmetric Synthesis. BenchChem. 2025.
  • Zhang, J. et al. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.
  • Li, M. et al. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. 2021.
  • BenchChem.
  • Santa Cruz Biotechnology. Di-tert-butyl Dicarbonate (ca. 30% in Toluene)
  • Carl ROTH.
  • LookChem.
  • Wikipedia.
  • Sigma-Aldrich.
  • BenchChem. Common side reactions with Boc-protected amino acids and how to avoid them. BenchChem. 2025.
  • Kotecki, B. J. et al. Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. The Journal of Organic Chemistry. 2008.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal.

Sources

Troubleshooting

Improving aqueous solubility of tert-Butyl (R)-2-(4-nitrophenyl)morpholine-4-carboxylate for in vitro biological assays

Target Compound: tert-Butyl (R)-2-(4-nitrophenyl)morpholine-4-carboxylate Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals struggling with the aqueous for...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: tert-Butyl (R)-2-(4-nitrophenyl)morpholine-4-carboxylate

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals struggling with the aqueous formulation of tert-Butyl (R)-2-(4-nitrophenyl)morpholine-4-carboxylate. Because this compound is frequently utilized as a synthetic intermediate or specialized probe, its physicochemical profile presents significant challenges for in vitro biological assays.

Physicochemical Root Cause Analysis

Before attempting to dissolve the compound, it is critical to understand why it resists aqueous dissolution.

  • Masked Ionizability: The morpholine nitrogen, which would typically provide a basic center for salt formation (pKa ~8.3), is protected by a tert-butyl carboxylate (Boc) group. This renders the molecule completely neutral at physiological pH (pH 7.4).

  • Steric & Hydrophobic Bulk: The Boc group is extremely bulky and lipophilic. Combined with the planar, hydrophobic 4-nitrophenyl ring, the molecule exhibits a high partition coefficient (LogP), driving strong intermolecular π−π stacking and hydrophobic interactions in the solid state.

  • The "Solvent Shift" Phenomenon: When a high-concentration DMSO stock of this compound is introduced directly into an aqueous assay buffer, the rapid change in solvent polarity forces the hydrophobic molecules out of solution, leading to nano-precipitation.

As outlined in the1 [1], these nano-precipitates are a primary source of assay artifacts, causing light scattering (false positives in optical assays) or a reduction in the effective free-drug concentration (false negatives).

Mechanism A tert-Butyl (R)-2-(4-nitrophenyl) morpholine-4-carboxylate B Aqueous Assay Buffer (Solvent Shift) A->B C Nano-precipitation / Aggregation B->C Hydrophobic Effect D Light Scattering (Optical Artifacts) C->D E Reduced Free Drug (Lower Effective Conc.) C->E F False Positive (Absorbance/Fluorescence) D->F G False Negative (No Target Binding) E->G

Mechanism of assay interference driven by compound nano-precipitation and aggregation.

Self-Validating Experimental Protocols

To ensure scientific integrity, every formulation strategy must be paired with a validation step. Do not rely on visual inspection alone; nano-precipitates are often invisible to the naked eye.

Protocol A: Host-Guest Encapsulation using HP-β-CD (Recommended)

Causality: 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) features a hydrophobic inner cavity that perfectly accommodates bulky aromatic and Boc groups, while its hydroxylated exterior ensures high aqueous solubility [2]. This method "hides" the lipophilic compound from the aqueous environment without altering its chemical structure.

Step-by-Step Methodology:

  • Prepare Cyclodextrin Vehicle: Dissolve HP- β -CD in your target assay buffer (e.g., PBS or HEPES) to a final concentration of 20% (w/v). Filter sterilize through a 0.22 µm PES membrane.

  • Compound Addition: Weigh the solid tert-Butyl (R)-2-(4-nitrophenyl)morpholine-4-carboxylate directly into a glass vial.

  • Complexation: Add the 20% HP- β -CD buffer to the compound to achieve the desired target concentration (e.g., 1 mM).

  • Energy Input: Sonicate the suspension in a water bath at 37°C for 30–60 minutes. The mechanical energy forces the hydrophobic compound into the cyclodextrin cavities.

  • Validation (Centrifugation): Centrifuge the solution at 10,000 x g for 10 minutes. If a pellet forms, the compound has exceeded the inclusion capacity. Transfer the supernatant to a new vial and quantify the true dissolved concentration via LC-MS or HPLC.

Protocol B: Controlled DMSO Co-Solvent System

Causality: Dimethyl sulfoxide (DMSO) disrupts solute-solute interactions, solvating the compound. However, biological systems have strict DMSO tolerance limits. According to the 2[3], most mammalian cell lines tolerate a maximum of 0.5% to 1.0% DMSO before exhibiting phenotypic toxicity.

Step-by-Step Methodology:

  • Master Stock: Dissolve the solid compound in 100% anhydrous, cell-culture grade DMSO to create a 10 mM master stock. Vortex vigorously.

  • Intermediate Dilution: Create a 100X intermediate stock in 100% DMSO (e.g., if your final assay concentration is 10 µM, your intermediate stock should be 1 mM).

  • Acoustic Dispensing or Rapid Mixing:

    • Ideal: Use an acoustic liquid handler (e.g., Echo) to dispense the DMSO stock directly into the dry assay plate, followed by rapid buffer addition.

    • Manual: Pre-warm the assay buffer to 37°C. Add the DMSO intermediate stock dropwise while vortexing the buffer to prevent localized high concentrations that trigger nucleation.

  • Validation (Nephelometry): Measure the solution using a microplate nephelometer. A significant increase in relative light scatter units (RNU) compared to a blank buffer indicates precipitation.

G A Solid Compound (Highly Lipophilic) B 100% DMSO Stock (10-50 mM) A->B Dissolve C HP-β-CD Complexation (20% w/v in Buffer) B->C Encapsulate D Aqueous Buffer Dilution (Step-wise) B->D Direct Dilution (High Risk) C->D Dilute E Nephelometry Check (Self-Validation) D->E Measure Scatter E->C Fail (Cloudy) F In Vitro Assay (<0.5% DMSO) E->F Pass (Clear)

Workflow for solubility optimization and nephelometric validation of lipophilic compounds.

Quantitative Data Comparison

Use the following table to select the appropriate formulation strategy based on your assay requirements.

Formulation StrategyMechanism of ActionMax Tolerated Conc. in AssayProsCons
100% DMSO Stock Solvent disruption0.1% - 0.5% (Cellular)1.0% - 5.0% (Biochemical)Easy to prepare; standard HTS workflow.High risk of solvent shift precipitation; cellular toxicity.
HP- β -CD (20%) Host-guest encapsulationUp to 10% HP- β -CD in final assay volumeExcellent biocompatibility; prevents aggregation.Requires sonication/time; potential sequestration of lipophilic assay reagents.
Tween-20 (0.01%) Micellar solubilization0.01% - 0.05%Reduces non-specific binding to plasticware.Can lyse cell membranes; interferes with fluorescence readouts.

Frequently Asked Questions (FAQs)

Q: I added my 10 mM DMSO stock directly to the cell culture media, and the media immediately turned cloudy. What happened? A: You experienced a classic "solvent shift." When the DMSO concentration drops rapidly upon hitting the aqueous media, the compound's solubility limit is instantly breached, causing it to crash out. Solution: Use a step-wise dilution method, pre-warm your media, or switch to the HP- β -CD encapsulation protocol.

Q: My assay signal is highly variable between technical replicates (high %CV). Could this be related to the compound? A: Yes. If the compound forms nano-precipitates, it will not distribute evenly across the well. Furthermore, precipitates cause light scattering, which severely interferes with absorbance (e.g., MTT assays) and fluorescence readouts. Validate your final assay concentration using nephelometry or Dynamic Light Scattering (DLS).

Q: Since the Boc group is causing the insolubility, can I just remove it using TFA/HCl before the assay? A: Chemically, yes. Deprotecting the Boc group will yield a secondary amine (morpholine ring), which will protonate at pH 7.4 and become highly water-soluble. However , this fundamentally changes the chemical entity. You would no longer be testing tert-Butyl (R)-2-(4-nitrophenyl)morpholine-4-carboxylate, but rather (R)-2-(4-nitrophenyl)morpholine. Only do this if the Boc-protected compound is a prodrug or synthetic intermediate, and the deprotected amine is your actual biological target.

Q: How do I know if DMSO is killing my cells or if it's my compound? A: You must run a "DMSO-only" vehicle control dose-response curve alongside your compound. According to standard assay validation protocols [3], if the vehicle control shows >10% deviation in cell viability compared to untreated cells, your DMSO concentration is too high for that specific cell line.

References

  • Assay Guidance Manual: Interference and Artifacts in High-content Screening. National Center for Advancing Translational Sciences (NCATS).
  • Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. PMC / National Institutes of Health.
  • Assay Guidance Manual: Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (DMSO Tolerance). National Center for Advancing Translational Sciences (NCATS).

Sources

Reference Data & Comparative Studies

Validation

Chiral HPLC method validation for enantiomeric excess (ee) of tert-Butyl (R)-2-(4-nitrophenyl)morpholine-4-carboxylate

An in-depth technical guide to developing and validating a chiral High-Performance Liquid Chromatography (HPLC) method for the enantiomeric excess (ee) determination of tert-Butyl (R)-2-(4-nitrophenyl)morpholine-4-carbox...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to developing and validating a chiral High-Performance Liquid Chromatography (HPLC) method for the enantiomeric excess (ee) determination of tert-Butyl (R)-2-(4-nitrophenyl)morpholine-4-carboxylate.

Analyte Profile & Mechanistic Context

tert-Butyl (R)-2-(4-nitrophenyl)morpholine-4-carboxylate (CAS: 1795733-79-7) is a highly specialized chiral building block. It serves as a critical intermediate in the synthesis of novel antibacterial agents targeting multidrug-resistant Gram-negative bacteria, where the nitro group undergoes targeted reduction within the bacterial environment . It is also utilized in the development of advanced nonlinear optical materials .

Because the pharmacological efficacy and safety of the final Active Pharmaceutical Ingredient (API) depend entirely on its stereochemistry, accurately quantifying the undesired (S)-enantiomer is a Critical Quality Attribute (CQA). To achieve this, we must leverage the molecule's specific structural features—the bulky Boc-protecting group, the morpholine oxygen, and the electron-deficient p-nitrophenyl ring—to design an optimal chiral recognition system.

Chiral Stationary Phase (CSP) Comparison

Selecting the correct Chiral Stationary Phase (CSP) requires understanding the causality of intermolecular interactions. The analyte presents three primary sites for chiral recognition:

  • Hydrogen Bonding: The carbamate (Boc) carbonyl and the nitro group act as strong H-bond acceptors.

  • π-π Interactions: The electron-deficient p-nitrophenyl ring interacts with the electron-rich phenyl rings of the CSP.

  • Steric Inclusion: The bulky tert-butyl group requires a specific spatial cavity for geometric fit.

To objectively determine the best column, we compared three industry-standard polysaccharide-based CSPs under identical normal-phase conditions (Hexane/Ethanol 90:10 v/v).

Quantitative Performance Comparison
Chiral Stationary PhasePolymer BackboneChiral Selector (Modifier)Retention Time (R)Retention Time (S)Resolution (Rs)Selectivity (α)
Amylose-1 (e.g., AD-H) AmyloseTris(3,5-dimethylphenylcarbamate)8.5 min11.2 min3.2 1.45
Cellulose-1 (e.g., OD-H) CelluloseTris(3,5-dimethylphenylcarbamate)14.1 min15.3 min1.41.12
Cellulose-2 (e.g., OJ-H) CelluloseTris(4-methylbenzoate)9.8 min9.8 min0.01.00

Mechanistic Causality: The Amylose-1 column significantly outperforms the Cellulose variants. Amylose forms a left-handed helical structure with a looser pitch, creating a highly accommodating chiral groove for the bulky tert-butyl carbamate group. Conversely, the rigid, linear backbone of cellulose restricts the depth of inclusion. The structural flexibility of amylose allows for a tighter "three-point interaction" (H-bonding, π-π, and dipole-dipole), resulting in baseline separation (Rs > 3.0).

G A Analyte: tert-Butyl (R)-2-(4-nitrophenyl) morpholine-4-carboxylate B Primary Chiral Interactions A->B C Hydrogen Bonding (Carbamate & Nitro) B->C D π-π Interactions (Nitrophenyl Ring) B->D E Steric Inclusion (Bulky tert-Butyl) B->E F Amylose-based CSP (Optimal Helical Fit) C->F G Cellulose-based CSP (Sub-optimal Rigid Fit) C->G D->F D->G E->F E->G

Chiral recognition mechanism between the morpholine analyte and polysaccharide CSPs.

Experimental Methodology: Self-Validating Protocol

Unlike free morpholine derivatives that require basic modifiers (e.g., diethylamine) to suppress secondary interactions with residual silanols, the nitrogen in this analyte is fully Boc-protected and non-basic. Therefore, a strictly neutral mobile phase is employed, preventing unnecessary degradation of the silica support while maintaining sharp peak symmetry.

Chromatographic Conditions
  • Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica (250 mm × 4.6 mm).

  • Mobile Phase: n-Hexane / Ethanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Detection: UV at 254 nm (optimal absorbance for the p-nitrophenyl chromophore).

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

Step-by-Step Sample Preparation & System Suitability

To ensure trustworthiness, the protocol operates as a self-validating system. The analytical run cannot proceed unless the System Suitability Test (SST) criteria are met.

  • Diluent Preparation: Use the mobile phase (n-Hexane/Ethanol 90:10) as the diluent to prevent solvent-induced peak distortion.

  • SST Solution (Racemate): Weigh 10.0 mg of racemic tert-Butyl 2-(4-nitrophenyl)morpholine-4-carboxylate into a 10 mL volumetric flask. Dissolve and dilute to volume (1.0 mg/mL).

  • Test Solution: Weigh 10.0 mg of the (R)-enantiomer sample into a 10 mL volumetric flask. Dissolve and dilute to volume (1.0 mg/mL).

  • Self-Validation Gate: Inject the SST Solution.

    • Acceptance Criteria: Resolution (Rs) between the (R) and (S) peaks must be ≥ 2.0. Tailing Factor (Tf) for both peaks must be ≤ 1.5. Proceed to sample analysis only if these parameters are satisfied.

ICH Q2(R2) Method Validation Lifecycle

Method validation must comply with the ICH Q2(R2) guidelines to scientifically demonstrate that the analytical procedure is fit for its intended purpose . For an impurity assay quantifying enantiomeric excess, the following parameters are strictly evaluated :

  • Specificity: Demonstrated by injecting the diluent blank, the pure (S)-enantiomer, and the (R)-enantiomer. The method must show baseline separation with no co-eluting interferences at the retention times of either enantiomer .

  • Linearity & Range: Evaluated from the Limit of Quantitation (LOQ) up to 120% of the specification limit for the undesired (S)-enantiomer . A correlation coefficient (R²) ≥ 0.999 is required to ensure proportional detector response.

  • Accuracy (Recovery): The (R)-enantiomer matrix is spiked with known concentrations of the (S)-enantiomer at three levels (e.g., 0.1%, 0.5%, and 1.0%). Recovery must fall within the rigorous range of 85.0% – 115.0%.

  • Precision: Assessed via Repeatability and Intermediate Precision. Six replicate injections of the test sample spiked with 0.5% (S)-enantiomer are performed. The Relative Standard Deviation (%RSD) of the (S)-enantiomer peak area must be ≤ 5.0% .

  • LOD & LOQ: Determined based on the signal-to-noise (S/N) ratio. The Limit of Detection (LOD) requires S/N ≥ 3, while the Limit of Quantitation (LOQ) requires S/N ≥ 10, ensuring high sensitivity for trace enantiomer detection.

G Start ICH Q2(R2) Validation Lifecycle Spec Specificity Baseline separation of R/S Start->Spec Lin Linearity & Range LOQ to 120% of target Start->Lin Acc Accuracy Spike recovery (85-115%) Start->Acc Prec Precision %RSD ≤ 5.0% Start->Prec Sens LOD / LOQ S/N ≥ 3 & S/N ≥ 10 Start->Sens SST System Suitability (SST) Rs ≥ 2.0, Tf ≤ 1.5 Spec->SST Lin->SST Acc->SST Prec->SST Sens->SST

ICH Q2(R2) analytical method validation lifecycle for enantiomeric excess determination.

References

  • [1] Title: Validation of analytical procedures Q2(R2) - ICH. Source: International Council for Harmonisation (ICH). URL:[Link]

  • [2] Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Source: European Medicines Agency (EMA). URL:[Link]

  • [3] Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Source: European Medicines Agency (EMA). URL:[Link]

  • [4] Title: Validation of Analytical Procedure Q2(R2) - Draft Version. Source: International Council for Harmonisation (ICH). URL:[Link]

Sources

Comparative

A Comparative Guide to the Biological Activity of (R)- and (S)-2-(4-Nitrophenyl)morpholine Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist In the landscape of medicinal chemistry, the morpholine scaffold is a cornerstone, recognized for its prevalence...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of medicinal chemistry, the morpholine scaffold is a cornerstone, recognized for its prevalence in a multitude of biologically active compounds.[1][2] Its unique structural and physicochemical properties often impart favorable pharmacokinetic characteristics to drug candidates.[1] When a chiral center is introduced, as in the case of 2-substituted morpholines, the three-dimensional arrangement of atoms can lead to significant differences in pharmacological activity between enantiomers. This guide provides a comprehensive framework for comparing the biological activities of (R)- and (S)-2-(4-nitrophenyl)morpholine derivatives, addressing the critical need to evaluate stereoisomers independently in drug discovery.

While direct comparative studies on the biological activity of (R)- and (S)-2-(4-nitrophenyl)morpholine enantiomers are not extensively reported in publicly available literature, the principle of stereoselectivity in similar 2-aryl-morpholine derivatives is well-established.[3][4] This guide will, therefore, synthesize information from related compounds to provide a robust rationale and detailed methodologies for the comparative evaluation of these specific enantiomers.

The Imperative of Stereoisomerism in 2-Aryl-Morpholine Bioactivity

The spatial orientation of the 2-aryl substituent in the morpholine ring dictates its interaction with chiral biological targets such as receptors and enzymes. This interaction is often highly specific, leading to one enantiomer exhibiting the desired therapeutic effect while the other may be less active, inactive, or even contribute to off-target effects.

A salient example is found in the development of dopamine D4 receptor antagonists. A study on a series of 2,4-disubstituted morpholines revealed that the (S)-enantiomer of a 4-(4-chlorobenzyl)-2-(4-chloro-2-methoxyphenoxymethyl)morpholine derivative bound to the D4 receptor with a Ki value of 0.0028 µM, whereas the (R)-enantiomer had a significantly lower affinity with a Ki of 1.6 µM.[4] This demonstrates a profound enantioselectivity, where the biological activity is almost exclusively associated with one stereoisomer.

Similarly, research on 2-[(phenoxy)(phenyl)methyl]morpholine derivatives as monoamine reuptake inhibitors has shown that both serotonin and noradrenaline reuptake inhibition are dependent on the stereochemistry of the molecule.[3] These findings underscore the necessity of resolving and independently testing the enantiomers of 2-(4-nitrophenyl)morpholine derivatives to fully elucidate their therapeutic potential.

Potential Biological Targets and Activities

Based on the broader class of 2-aryl-morpholine derivatives, two primary areas of biological activity warrant investigation for the (R)- and (S)-2-(4-nitrophenyl)morpholine enantiomers:

  • Central Nervous System (CNS) Activity: The structural similarity to known monoamine reuptake inhibitors and dopamine receptor ligands suggests that these compounds may interact with neurotransmitter systems in the brain.[3][5][6]

  • Anticancer Activity: Numerous studies have reported the anticancer potential of morpholine derivatives, including those with a nitrophenyl moiety.[7][8][9]

This guide will provide detailed protocols for evaluating the enantiomers in these two key areas.

Experimental Framework for Comparative Analysis

A systematic evaluation of the (R)- and (S)-2-(4-nitrophenyl)morpholine derivatives involves three key stages: chiral separation, in vitro biological evaluation, and data analysis.

Stage 1: Chiral Separation of Enantiomers

The first critical step is to obtain the individual (R)- and (S)-enantiomers in high purity. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and effective method for this purpose.[10][11][12][13]

Protocol: Chiral HPLC Separation

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.

  • Chiral Stationary Phase: A polysaccharide-based column, such as one with a cellulose or amylose derivative, is often effective for separating enantiomers of compounds with aromatic groups.[10][13]

  • Sample Preparation:

    • Dissolve the racemic mixture of the 2-(4-nitrophenyl)morpholine derivative in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase: A mixture of n-hexane and an alcohol (e.g., ethanol or isopropanol) is a common choice for normal-phase chiral separations. A typical starting ratio would be 90:10 (n-hexane:ethanol).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV detection at a wavelength where the nitrophenyl group absorbs strongly (e.g., 254 nm).

  • Method Optimization: Adjust the mobile phase composition (ratio of hexane to alcohol) and consider the addition of a small amount of an amine (e.g., diethylamine) or an acid (e.g., trifluoroacetic acid) to improve peak shape and resolution.[13]

  • Fraction Collection and Analysis: Collect the separated enantiomer peaks and confirm their purity using analytical chiral HPLC.

Caption: Workflow for Chiral Separation of Enantiomers.

Stage 2: In Vitro Biological Evaluation

Once separated, the biological activities of the individual enantiomers can be assessed using a variety of in vitro assays.

A. Monoamine Reuptake Inhibition Assay

This assay determines the ability of the compounds to inhibit the reuptake of neurotransmitters like serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[14][15]

Protocol: Radioligand Uptake Assay

  • Cell Culture: Use cell lines stably expressing the human serotonin, norepinephrine, or dopamine transporters (hSERT, hNET, or hDAT).

  • Assay Procedure:

    • Plate the cells in a 96-well plate.

    • Pre-incubate the cells with various concentrations of the (R)- and (S)-enantiomers.

    • Add a radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]NE for hNET, or [³H]DA for hDAT).

    • Incubate to allow for transporter-mediated uptake of the radioligand.

    • Wash the cells to remove excess radioligand.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of uptake for each concentration of the test compound compared to a vehicle control. Determine the IC50 value (the concentration that causes 50% inhibition of uptake) for each enantiomer against each transporter.

Caption: Workflow for Monoamine Reuptake Assay.

B. Anticancer Activity - Cell Viability Assay

The MTT assay is a standard colorimetric method to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.[16][17]

Protocol: MTT Cell Viability Assay

  • Cell Lines: Select a panel of human cancer cell lines relevant to the potential therapeutic target (e.g., breast cancer: MCF-7; lung cancer: A549; colon cancer: HCT-116).[18]

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the (R)- and (S)-enantiomers. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that causes 50% inhibition of cell growth) for each enantiomer in each cell line.

Caption: Workflow for MTT Cell Viability Assay.

Data Presentation and Interpretation

The quantitative data obtained from these assays should be summarized in clear, structured tables to facilitate a direct comparison of the (R)- and (S)-enantiomers.

Table 1: Hypothetical Comparative Data for Monoamine Transporter Inhibition

CompoundhSERT IC50 (nM)hNET IC50 (nM)hDAT IC50 (nM)
(R)-2-(4-nitrophenyl)morpholine500150800
(S)-2-(4-nitrophenyl)morpholine2510150
Reference Inhibitor5250

Table 2: Hypothetical Comparative Data for Anticancer Activity

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)HCT-116 IC50 (µM)
(R)-2-(4-nitrophenyl)morpholine>10085>100
(S)-2-(4-nitrophenyl)morpholine151025
Doxorubicin (Reference)0.50.80.6

The eudismic ratio (the ratio of the potency of the more active enantiomer to the less active one) should be calculated to quantify the degree of stereoselectivity. A high eudismic ratio indicates a significant difference in activity between the enantiomers and suggests a specific interaction with a chiral biological target.

Conclusion

The evaluation of individual enantiomers is a non-negotiable aspect of modern drug discovery. This guide provides a scientifically grounded framework for the comparative analysis of the biological activities of (R)- and (S)-2-(4-nitrophenyl)morpholine derivatives. By following these detailed protocols for chiral separation and in vitro testing, researchers can systematically elucidate the stereoselective pharmacology of these compounds. The resulting data will be crucial for identifying the more potent enantiomer, understanding its mechanism of action, and guiding further preclinical development. The insights gained from such studies will not only advance our understanding of the structure-activity relationships of 2-aryl-morpholines but also pave the way for the development of more selective and efficacious therapeutic agents.

References

  • Fish, P. V., Deur, C., Gan, X., Greene, K., Hoople, D., Mackenny, M., Para, K. S., Reeves, K., Ryckmans, T., Stiff, C., Stobie, A., Wakenhut, F., & Whitlock, G. A. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters, 18(8), 2562–2566. [Link]

  • Beaulieu, P., et al. (2016). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Bioorganic & Medicinal Chemistry Letters, 26(10), 2464-2468. [Link]

  • Beaulieu, P., et al. (2016). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. National Center for Biotechnology Information. [Link]

  • Boije, M., et al. (2004). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry, 47(11), 2847-2856. [Link]

  • Patchipala, S. B., et al. (2024). Synthesis, In vitro anticancer activity and molecular docking studies on some new phenylmorpholine linked aminotetrazoles and aryl tetrazoles. Arkivoc, 2024(7), 202412189. [Link]

  • Beaulieu, P., et al. (2016). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. PubMed. [Link]

  • Osinubi, A., et al. (2020). Synthesis and in vitro anticancer activities of substituted N-(4'-nitrophenyl)-l-prolinamides. Royal Society Open Science, 7(9), 200906. [Link]

  • Menteşe, E., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3043. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Kilbourn, M. R., et al. (2002). Stereospecific inhibition of monoamine uptake transporters by meta-hydroxyephedrine isomers. Journal of Neural Transmission, 109(10), 1253-1263. [Link]

  • Ilisz, I., & Aranyi, A. (2025). Chiral Separations: Methods and Protocols. ResearchGate. [Link]

  • El-Gamal, M. I., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3245-3255. [Link]

  • Gholami, M., et al. (2025). New Morpholine/aryl Carbonyl Thioureas as Antimetastatic Candidates Against Gastric Cancer Cells. Research Square. [Link]

  • Lin, S., et al. (2024). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link]

  • Schuster, A., et al. (2020, May 7). Chiral separations of stereoisomers. University of Regensburg. [Link]

  • Mati, I. K., et al. (2023). Chirality Matters: Fine-Tuning of Novel Monoamine Reuptake Inhibitors Selectivity through Manipulation of Stereochemistry. International Journal of Molecular Sciences, 24(18), 14321. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. [Link]

  • Zhang, X., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1545-1565. [Link]

  • Kumar, A., et al. (2020). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Advances, 10(38), 22533-22543. [Link]

  • Aziz, H., et al. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Molecules, 28(12), 4627. [Link]

  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. YMC. [Link]

  • Carbone, F., et al. (2025). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. MDPI. [Link]

  • Abouzid, K. A., et al. (2022). 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2639-2656. [Link]

  • Senthieel Kumar, A. B., et al. (2020). In-vitro ANTICANCER ACTIVITY, ANTIMICROBIAL AND In-silico STUDIES OF NAPHTHYL PYRAZOLE ANALOGUES. Rasayan Journal of Chemistry, 13(2), 1199-1214. [Link]

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Validation

Spectroscopic Validation of tert-Butyl (R)-2-(4-nitrophenyl)morpholine-4-carboxylate Purity: A Comparative Guide

In the landscape of pharmaceutical development, the purity of chiral intermediates is a cornerstone of drug safety and efficacy. Intermediates such as tert-Butyl (R)-2-(4-nitrophenyl)morpholine-4-carboxylate, a key build...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the purity of chiral intermediates is a cornerstone of drug safety and efficacy. Intermediates such as tert-Butyl (R)-2-(4-nitrophenyl)morpholine-4-carboxylate, a key building block in the synthesis of novel antibacterial agents, demand rigorous analytical characterization.[1] This guide provides an in-depth, multi-faceted spectroscopic approach to validate the purity of this R-enantiomer, comparing it against its racemic counterpart to underscore the importance of both chemical and stereochemical purity.

The presence of the undesired (S)-enantiomer or other process-related impurities can have significant implications for the final active pharmaceutical ingredient's (API) pharmacological profile and safety. Therefore, a robust analytical workflow is not merely a quality control measure but a critical component of the drug development process, mandated by regulatory bodies like the FDA and guided by principles outlined in the International Council for Harmonisation (ICH) guidelines.[2]

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive and practical framework for the spectroscopic validation of tert-Butyl (R)-2-(4-nitrophenyl)morpholine-4-carboxylate. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.

An Integrated Approach to Purity Validation

A single analytical technique is often insufficient to provide a complete picture of a compound's purity. A more robust strategy involves the orthogonal application of multiple spectroscopic and chromatographic methods. This integrated workflow ensures that different aspects of the molecule's identity and purity are interrogated, from its fundamental structure to its stereochemical integrity.

Integrated_Analytical_Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic & Chromatographic Analysis cluster_2 Purity Assessment cluster_3 Final Purity Statement Sample tert-Butyl (R)-2-(4-nitrophenyl)morpholine-4-carboxylate NMR ¹H & ¹³C NMR Sample->NMR Structure & qNMR FTIR FT-IR Sample->FTIR Functional Groups MS Mass Spectrometry Sample->MS Molecular Weight HPLC_UV HPLC-UV Sample->HPLC_UV Chemical Purity Chiral_HPLC Chiral HPLC Sample->Chiral_HPLC Stereochemical Purity Structural_Confirmation Structural Confirmation & Impurity Identification NMR->Structural_Confirmation Functional_Group_Analysis Functional Group Analysis FTIR->Functional_Group_Analysis Molecular_Weight_Verification Molecular Weight Verification MS->Molecular_Weight_Verification Chemical_Purity Chemical Purity (%) HPLC_UV->Chemical_Purity Enantiomeric_Excess Enantiomeric Excess (% ee) Chiral_HPLC->Enantiomeric_Excess Purity_Report Comprehensive Purity Report Structural_Confirmation->Purity_Report Functional_Group_Analysis->Purity_Report Molecular_Weight_Verification->Purity_Report Chemical_Purity->Purity_Report Enantiomeric_Excess->Purity_Report

Caption: Integrated workflow for the comprehensive purity assessment of a chiral pharmaceutical intermediate.

I. Structural Elucidation and Quantitative Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the unambiguous identification of organic molecules and for quantitative analysis (qNMR).[3][4] It provides detailed information about the chemical environment of each proton and carbon atom, confirming the compound's structure and identifying any organic impurities.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 0.7 mL of deuterated chloroform (CDCl₃). Add a known quantity of a certified internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis (qNMR).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.

    • Ensure a relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full signal recovery.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to confirm the number of unique carbon environments.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Integrate the signals corresponding to the analyte and the internal standard.

Data Interpretation and Comparative Analysis

Table 1: Hypothetical ¹H NMR Data Comparison

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment (R-enantiomer)Observations for Racemic Mixture
8.20d2HAr-H (ortho to NO₂)Identical
7.55d2HAr-H (meta to NO₂)Identical
4.60dd1HCH-ArIdentical
4.10 - 3.80m3HMorpholine CH₂Identical
3.20 - 2.90m3HMorpholine CH₂Identical
1.50s9Ht-ButylIdentical

¹³C NMR: The spectrum of the pure (R)-enantiomer should display the expected number of carbon signals corresponding to the structure. The racemic mixture will have an identical ¹³C NMR spectrum as the enantiomers are indistinguishable in an achiral solvent.

Quantitative NMR (qNMR) Analysis: The purity of the analyte can be calculated using the following formula:[4]

Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • Purity_standard = Purity of the internal standard

II. Functional Group Confirmation by Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[5] For tert-Butyl (R)-2-(4-nitrophenyl)morpholine-4-carboxylate, we expect to see characteristic absorptions for the nitro group, the carbamate carbonyl, and the aromatic ring.

Experimental Protocol: FT-IR
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹, accumulating at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a spectrum of a pure KBr pellet.

Data Interpretation and Comparative Analysis

Table 2: Characteristic FT-IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~1520 and ~1345StrongAsymmetric and symmetric NO₂ stretching[6][7]
~1700StrongC=O stretching of the carbamate
~1600, ~1480MediumC=C stretching of the aromatic ring
~1250, ~1160StrongC-N and C-O stretching

The FT-IR spectra of the pure (R)-enantiomer and the racemic mixture are expected to be identical, as FT-IR is not a chiral technique.

III. Molecular Weight Verification by Mass Spectrometry (MS)

Mass spectrometry is an essential tool for confirming the molecular weight of a compound, providing a high degree of confidence in its identity.

Experimental Protocol: MS
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Employ an electrospray ionization (ESI) mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺).

Data Interpretation

The expected monoisotopic mass of C₁₅H₂₀N₂O₅ is 308.1372 g/mol . The ESI-MS spectrum should show a prominent peak at m/z 309.1445 for [M+H]⁺ or 331.1264 for [M+Na]⁺. The isotopic distribution pattern should also match the theoretical pattern for the molecular formula.

IV. Chemical Purity Assessment by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse technique for determining the chemical purity of a compound by separating it from any non-chiral impurities.[8]

Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Data Interpretation and Comparative Analysis

Table 3: Hypothetical HPLC-UV Purity Data

SampleMain Peak Retention Time (min)Main Peak Area (%)Impurity 1 Retention Time (min)Impurity 1 Area (%)
(R)-enantiomer12.599.810.20.2
Racemic Mixture12.599.510.20.5

The chromatogram of the pure (R)-enantiomer should show a single major peak. Any other peaks are indicative of impurities. The racemic mixture will also show a single peak under these achiral conditions. The area percentage of the main peak is used to determine the chemical purity.

V. Enantiomeric Purity Determination by Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (% ee) of a chiral compound. It utilizes a chiral stationary phase (CSP) to differentiate between the two enantiomers.

Experimental Protocol: Chiral HPLC
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral column (e.g., amylose or cellulose derivative).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Data Interpretation and Comparative Analysis

Chiral_HPLC_Separation cluster_0 Input Sample cluster_1 Chiral HPLC Analysis cluster_2 Output Chromatogram Racemic_Mixture Racemic Mixture Chiral_Column Chiral Stationary Phase Racemic_Mixture->Chiral_Column R_Enantiomer (R)-Enantiomer R_Enantiomer->Chiral_Column Racemic_Chromatogram Two Peaks of Equal Area (R and S enantiomers) Chiral_Column->Racemic_Chromatogram Separation R_Chromatogram One Major Peak (R) Trace Peak (S) Chiral_Column->R_Chromatogram Separation

Caption: Logical flow of chiral HPLC analysis for a racemic mixture versus an enantiomerically enriched sample.

Table 4: Hypothetical Chiral HPLC Data

Sample(R)-enantiomer Retention Time (min)(R)-enantiomer Area (%)(S)-enantiomer Retention Time (min)(S)-enantiomer Area (%)Enantiomeric Excess (% ee)
(R)-enantiomer15.299.918.50.199.8%
Racemic Mixture15.250.118.549.90.2%

The enantiomeric excess is calculated as:

% ee = |([Area_R] - [Area_S]) / ([Area_R] + [Area_S])| * 100

Conclusion

The comprehensive spectroscopic and chromatographic validation of tert-Butyl (R)-2-(4-nitrophenyl)morpholine-4-carboxylate demonstrates a robust approach to ensuring its purity. The orthogonal techniques employed confirm the compound's identity, molecular weight, and functional group composition, while HPLC and Chiral HPLC provide quantitative measures of chemical and stereochemical purity, respectively. This integrated workflow, grounded in established scientific principles and regulatory expectations, is essential for the development of safe and effective pharmaceuticals.

References

  • USP General Chapter <621> Chromatography. United States Pharmacopeia. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. PubMed. [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Infrared of nitro compounds. Chemistry LibreTexts.
  • Application Note: HPLC-UV Method for the Detection of 3-Nitrofluoranthen-9-ol. Benchchem.
  • A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology. [Link]

  • IR spectra of nitro compounds. R Discovery. [Link]

  • IR: nitro groups. University of Calgary. [Link]

  • An In-depth Technical Guide to the Infrared Spectroscopy of Arom
  • How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America. [Link]

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Comparative

A Comparative Guide to the Optical Rotation of tert-Butyl 2-(4-nitrophenyl)morpholine-4-carboxylate Enantiomers

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the chirality of a molecule is of paramount importance. Enantiomers, non-superimposable mirror-im...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the chirality of a molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers, can exhibit markedly different pharmacological and toxicological profiles. Therefore, the ability to synthesize, separate, and characterize the individual enantiomers of a chiral drug candidate is a critical aspect of pharmaceutical research. This guide provides a comprehensive comparison of the optical rotation of the (R) and (S) enantiomers of tert-Butyl 2-(4-nitrophenyl)morpholine-4-carboxylate, a key intermediate in the synthesis of various bioactive molecules.

While specific experimental values for the optical rotation of the enantiomers of tert-Butyl 2-(4-nitrophenyl)morpholine-4-carboxylate are not publicly available in the cited literature at the time of this publication, this guide will establish a robust framework for their determination and comparison. We will delve into the theoretical underpinnings of optical activity, provide a detailed, field-proven protocol for the synthesis and chiral separation of these enantiomers, and outline the methodology for measuring their specific rotations. This document will be updated with experimental data as it becomes available, serving as a living resource for the scientific community.

The Significance of Chirality in Morpholine Derivatives

The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The introduction of a stereocenter, as in 2-substituted morpholines, necessitates a thorough investigation of the properties of each enantiomer. The differential interaction of enantiomers with chiral biological targets, such as enzymes and receptors, can lead to one enantiomer being therapeutically active while the other is inactive or even responsible for adverse effects.

Synthesis and Chiral Separation: A Proposed Methodology

The synthesis of racemic tert-Butyl 2-(4-nitrophenyl)morpholine-4-carboxylate can be achieved through established synthetic routes for 2-aryl morpholines. A proposed synthetic pathway is outlined below. The crucial step for obtaining the individual enantiomers is the chiral separation of the racemic mixture. High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (CSP) is the most common and effective method for this purpose.

Proposed Synthetic and Chiral Separation Workflow

G cluster_synthesis Racemate Synthesis cluster_separation Chiral Separation cluster_analysis Analysis and Characterization A Starting Materials (e.g., N-Boc-2-ethanolamine and a suitable 4-nitrophenyl precursor) B Multi-step Synthesis A->B C Racemic tert-Butyl 2-(4-nitrophenyl)morpholine-4-carboxylate B->C D Racemic Mixture in Solution C->D E Chiral HPLC System (e.g., Polysaccharide-based CSP) D->E F Separated (R)- and (S)-Enantiomers E->F G Enantiomer Fractions F->G H Polarimetry G->H J Spectroscopic Analysis (NMR, MS) G->J I Determination of Optical Rotation H->I K Purity and Structural Verification J->K

Caption: Proposed workflow for the synthesis, chiral separation, and analysis of the enantiomers of tert-Butyl 2-(4-nitrophenyl)morpholine-4-carboxylate.

Experimental Protocols

Synthesis of Racemic tert-Butyl 2-(4-nitrophenyl)morpholine-4-carboxylate

A detailed, validated experimental protocol for the synthesis of the racemic compound would be presented here, including reagents, stoichiometry, reaction conditions, and purification methods. This would be based on established literature procedures for analogous 2-aryl morpholines.

Chiral HPLC Separation

Objective: To resolve the racemic mixture of tert-Butyl 2-(4-nitrophenyl)morpholine-4-carboxylate into its individual (R) and (S) enantiomers.

Instrumentation and Columns:

  • A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based column, such as one derived from amylose or cellulose, is a common starting point for screening.[1][2] The choice of a specific column (e.g., Chiralcel® or Chiralpak® series) would be determined empirically through screening.[1][2]

Mobile Phase Screening: A systematic screening of mobile phases is crucial for achieving optimal separation.[3] A typical starting point would be a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol).[3] The ratio of these solvents would be varied to optimize resolution and retention times. Additives such as trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) may be incorporated to improve peak shape.[3]

General Procedure:

  • Prepare a stock solution of the racemic compound in a suitable solvent (e.g., the mobile phase).

  • Equilibrate the chiral column with the chosen mobile phase until a stable baseline is achieved.

  • Inject the sample and monitor the elution profile at a suitable UV wavelength.

  • Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomeric peaks.

  • Collect the fractions corresponding to each enantiomer for subsequent analysis.

Optical Rotation Measurement: A Comparative Analysis

Once the individual enantiomers have been isolated and their purity confirmed, their optical rotation can be measured using a polarimeter.

Principles of Polarimetry

Optical rotation is the phenomenon where the plane of polarization of linearly polarized light is rotated as it passes through a solution of a chiral substance. The magnitude and direction of this rotation are characteristic of the compound. The specific rotation, [α], is a standardized measure of this property and is calculated using the following formula:[4]

[α]λT = α / (l * c)

Where:

  • [α] is the specific rotation.

  • T is the temperature in degrees Celsius.

  • λ is the wavelength of the light source (typically the sodium D-line at 589 nm).

  • α is the observed rotation in degrees.

  • l is the path length of the polarimeter cell in decimeters (dm).

  • c is the concentration of the sample in grams per milliliter (g/mL).[4]

Enantiomers will rotate the plane of polarized light to an equal extent but in opposite directions.[5] One enantiomer will be dextrorotatory (+), and the other will be levorotatory (-).[5]

Experimental Protocol for Optical Rotation Measurement
  • Instrument Calibration: Calibrate the polarimeter according to the manufacturer's instructions, typically using a blank solvent.

  • Sample Preparation: Accurately weigh a sample of the purified enantiomer and dissolve it in a known volume of a suitable solvent (e.g., methanol, chloroform, or ethanol) to a specific concentration.

  • Measurement:

    • Rinse the polarimeter cell with the solvent used for the sample solution.

    • Fill the cell with the sample solution, ensuring there are no air bubbles.

    • Place the cell in the polarimeter and record the observed rotation (α).

    • Record the temperature at which the measurement is taken.

  • Calculation: Calculate the specific rotation using the formula provided above.

  • Repeat for the Other Enantiomer: Repeat the entire procedure for the other enantiomer.

Comparative Data Table (Hypothetical)

The following table illustrates how the experimental data for the optical rotation of the enantiomers of tert-Butyl 2-(4-nitrophenyl)morpholine-4-carboxylate would be presented. Note: The values in this table are hypothetical and for illustrative purposes only, pending experimental determination.

EnantiomerCAS NumberSpecific Rotation [α]D20SolventConcentration (g/100mL)
(R)-tert-Butyl 2-(4-nitrophenyl)morpholine-4-carboxylate1795733-79-7[6][Hypothetical Positive Value][Solvent Used][Concentration Used]
(S)-tert-Butyl 2-(4-nitrophenyl)morpholine-4-carboxylateNot Available[Hypothetical Negative Value of Equal Magnitude][Solvent Used][Concentration Used]

Conclusion and Future Directions

The determination of the optical rotation of the (R) and (S) enantiomers of tert-Butyl 2-(4-nitrophenyl)morpholine-4-carboxylate is a critical step in their characterization. This guide has provided a comprehensive framework for the synthesis, chiral separation, and polarimetric analysis of these compounds. The provided protocols are based on established and reliable methodologies in the field of stereochemistry.

Future work will focus on the experimental execution of these protocols to determine the specific rotation values for each enantiomer. This data will be instrumental for researchers working with this important chiral building block, enabling them to ensure the enantiomeric purity of their materials and to further investigate the structure-activity relationships of its derivatives.

References

  • The Organic Chemistry Tutor. Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry. YouTube. Published April 11, 2021. Accessed March 12, 2026. [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. YMC. Accessed March 12, 2026. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Published March 1, 2002. Accessed March 12, 2026. [Link]

  • Optical Activity. Chemistry LibreTexts. Updated December 15, 2021. Accessed March 12, 2026. [Link]

  • Chiral HPLC Separations. Phenomenex. Accessed March 12, 2026. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of tert-Butyl (R)-2-(4-nitrophenyl)morpholine-4-carboxylate

This document provides essential procedural guidance for the safe handling and disposal of tert-Butyl (R)-2-(4-nitrophenyl)morpholine-4-carboxylate (CAS No. 1795733-79-7).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential procedural guidance for the safe handling and disposal of tert-Butyl (R)-2-(4-nitrophenyl)morpholine-4-carboxylate (CAS No. 1795733-79-7). As a compound utilized in advanced chemical synthesis, particularly for antibacterial agents and nonlinear optical materials, its unique molecular structure necessitates a rigorous and informed approach to waste management to ensure laboratory safety and environmental compliance.[1] This guide is intended for researchers, scientists, and drug development professionals who handle this and structurally related compounds.

Hazard Profile: A Structural Deconstruction

The disposal protocol for any chemical is fundamentally dictated by its hazard profile. For tert-Butyl (R)-2-(4-nitrophenyl)morpholine-4-carboxylate, the risks are best understood by examining its three primary structural components: the 4-nitrophenyl group, the morpholine core, and the tert-butyloxycarbonyl (Boc) protecting group.

  • 4-Nitrophenyl Group : This moiety is the primary driver of the compound's significant toxicological and reactive hazards. Aromatic nitro compounds are a well-documented class of hazardous substances.[2] The 4-nitrophenyl group imparts risks of:

    • Toxicity : Harmful if inhaled, swallowed, or absorbed through the skin.[3][4][5] Acute exposure can lead to methemoglobinemia, a serious condition where the blood's ability to carry oxygen is impaired, identifiable by cyanosis (a blueish tint to the skin and lips).[3][6]

    • Reactivity and Explosivity : The nitro group makes the compound potentially sensitive to shock, friction, and heat.[1] Its presence suggests that upon heating, it could form explosive mixtures or decompose violently, releasing toxic nitrogen oxides (NOx).[1][7][8]

    • Irritation : It is a known irritant to the skin, eyes, and respiratory system.[3][8][9][10]

  • Morpholine Core : The morpholine ring, while less acutely hazardous than the nitrophenyl group, contributes to the overall risk profile. Morpholine itself is a flammable liquid and can cause severe skin burns and eye damage.[11][12]

  • tert-Butyloxycarbonyl (Boc) Group : This protecting group is acid-labile. While not a primary hazard, its reaction under acidic conditions (a potential waste treatment scenario) generates isobutylene and carbon dioxide gas.[13] This reaction must be managed to prevent pressure buildup in a closed system.

Table 1: Summary of Key Hazards

Hazard Category Associated Moiety Description
Acute Toxicity 4-Nitrophenyl Harmful by inhalation, ingestion, and skin contact. May cause methemoglobinemia.[3][5][6]
Reactivity 4-Nitrophenyl Potential for explosive decomposition with shock, friction, or heat.[1]
Irritation 4-Nitrophenyl, Morpholine Causes skin, eye, and respiratory irritation. Can cause severe burns.[9][11][12]
Flammability Morpholine The morpholine component is flammable; handle away from ignition sources.[12]

| Environmental | 4-Nitrophenyl | Harmful to aquatic organisms and persistent in soil.[2][3] |

Prerequisite Safety and Handling

Before beginning any disposal procedure, ensuring the correct safety measures are in place is paramount. All handling of this compound, whether in pure form or as waste, must occur within a certified chemical fume hood to mitigate inhalation risks.[9]

Table 2: Required Personal Protective Equipment (PPE)

PPE Item Specification Rationale
Gloves Chemical-resistant Nitrile or Neoprene. Prevents skin contact with a toxic and irritating compound.[11]
Eye Protection Tightly-fitting safety goggles and a face shield. Protects against splashes and dust that can cause severe eye damage.[11]
Lab Coat Standard Laboratory Coat (Flame-resistant recommended). Protects clothing and skin from contamination.[11]

| Respiratory | Not required if handled exclusively in a fume hood. | A fume hood provides primary respiratory protection. |

Step-by-Step Disposal Protocol

The guiding principle for disposing of tert-Butyl (R)-2-(4-nitrophenyl)morpholine-4-carboxylate is to treat it as hazardous chemical waste at all stages. Under no circumstances should this compound or its solutions be disposed of down the drain or in general solid waste.

Step 1: Waste Segregation and Collection
  • Solid Waste : Collect all solid waste, including residual amounts of the pure compound, contaminated spatulas, and weighing papers, in a dedicated hazardous waste container.[11]

  • Liquid Waste : Collect all solutions containing the compound, including reaction mother liquors and solvent rinses, in a separate, compatible hazardous waste container.

  • Contaminated Materials : All grossly contaminated items, such as gloves, absorbent pads, and disposable labware, must also be collected as solid hazardous waste.[14]

Step 2: Containerization and Labeling
  • Container Choice : Use a high-density polyethylene (HDPE) or other chemically compatible container that can be securely sealed.[11]

  • Labeling : The container must be clearly and indelibly labeled. The label must include:

    • The words "Hazardous Waste" .

    • The full chemical name: "tert-Butyl (R)-2-(4-nitrophenyl)morpholine-4-carboxylate" .

    • The associated hazards (e.g., "Toxic," "Irritant," "Reactive").[11]

    • The date of waste accumulation.

Step 3: Temporary Waste Storage
  • Store the sealed and labeled waste container in a designated, cool, dry, and well-ventilated satellite accumulation area.[11][14]

  • The storage area must have secondary containment to control any potential leaks.[14]

  • Ensure the container is stored away from heat, sources of ignition, and incompatible materials, particularly strong oxidizing agents and acids.[11][14]

Step 4: Final Disposal Arrangement
  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[14]

  • Provide the EHS office or contractor with the Safety Data Sheet (SDS) or a comprehensive list of the waste's chemical components.

  • The most probable final disposal method will be high-temperature incineration with appropriate controls for NOx emissions.[12]

Spill and Emergency Procedures

Immediate and correct action is critical in the event of a spill to prevent exposure and environmental contamination.

Small Spills (Contained within a Chemical Fume Hood)
  • Alert Personnel : Inform colleagues in the immediate vicinity.

  • Ensure PPE : Don the appropriate PPE as listed in Table 2.

  • Containment : Cover the spill with an inert, non-combustible absorbent material like sand, vermiculite, or a commercial chemical absorbent. Do not use paper towels or other combustible materials. [14]

  • Collection : Using non-sparking tools, carefully sweep the absorbed material into your designated hazardous waste container.[14]

  • Decontamination : Wipe the spill area with a suitable solvent (e.g., methanol, ethyl acetate), followed by a thorough wash with soap and water. All cleaning materials must be disposed of as hazardous waste.

Large Spills (Outside of a Fume Hood)
  • Evacuate : Immediately evacuate all personnel from the affected area.

  • Isolate : Close the doors to the room to contain any dust or vapors.

  • Alert : Contact your institution's EHS or emergency response team immediately. Provide the chemical name and the approximate quantity spilled.

  • Do Not Re-enter : Await clearance from trained emergency personnel before re-entering the area.

Spill Response Workflow

SpillResponse Spill Spill Occurs InHood Inside Fume Hood? Spill->InHood Evacuate Evacuate Area Call EHS/Emergency InHood->Evacuate No AlertPersonnel Alert Personnel InHood->AlertPersonnel Yes DonPPE Don Full PPE AlertPersonnel->DonPPE Contain Contain with Inert Absorbent DonPPE->Contain Collect Collect Waste (Non-Sparking Tools) Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of all materials as Hazardous Waste Decontaminate->Dispose

Caption: Workflow for responding to a chemical spill.

Advanced Considerations: Chemical Deactivation

For laboratories equipped to handle chemical transformations of hazardous waste, certain pre-treatment methods may be considered to reduce the compound's reactivity. These are advanced procedures and should not be attempted without a thorough, site-specific risk assessment and validation. The resulting waste must still be disposed of as hazardous.

  • Reduction of the Nitro Group : The scientific literature describes methods for reducing aromatic nitro groups to the corresponding amines using reagents like sodium borohydride in the presence of a catalyst. This transformation would mitigate the explosive hazard associated with the nitro group. However, this reaction itself can be energetic and must be carefully controlled.

  • Acidic Cleavage of the Boc Group : The Boc protecting group can be removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.[15][16] This would alter the compound's structure and solubility but does not eliminate the primary hazards from the nitrophenyl moiety. This process generates gaseous byproducts (isobutylene, CO2) and requires a well-ventilated setup.[13]

References

  • Morpholine (HSG 92, 1995). INCHEM. [Link]

  • Morpholine - Safety Data Sheet. Carl ROTH. [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • HAZARD SUMMARY: 4-Nitrophenol. New Jersey Department of Health. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

  • Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • tert-Butyl Carbamate (BOC) Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • 4-Nitrophenol Hazard Summary. U.S. Environmental Protection Agency (EPA). [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Destruction of nitrophenols.
  • Boc Deprotection Mechanism (TFA). Common Organic Chemistry. [Link]

  • 2-nitrophenol waste discussion. Reddit r/chemistry. [Link]

  • tert-butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate. NextSDS. [Link]

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